2-Amino-1-(pyridin-3-yl)ethanone
Description
BenchChem offers high-quality 2-Amino-1-(pyridin-3-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-1-(pyridin-3-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-amino-1-pyridin-3-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c8-4-7(10)6-2-1-3-9-5-6/h1-3,5H,4,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGUUBRUFWMBQOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60445271 | |
| Record name | 2-amino-1-(pyridin-3-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60445271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51746-82-8 | |
| Record name | 2-amino-1-(pyridin-3-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60445271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Amino-1-(pyridin-3-yl)ethanone chemical properties
The "Linchpin" Intermediate: Synthesis, Stability, and Heterocyclic Utility[1]
Part 1: Executive Summary
2-Amino-1-(pyridin-3-yl)ethanone (often isolated as the dihydrochloride salt, CAS 51746-82-8) is a critical
For the medicinal chemist, this molecule presents a dichotomy: it is an exceptionally versatile electrophile/nucleophile hybrid for constructing thiazoles and imidazoles, yet it possesses inherent instability in its free-base form. This guide standardizes the handling, synthesis, and application of this intermediate, moving beyond generic protocols to address the specific electronic influence of the pyridine ring.
Part 2: Molecular Architecture & Physicochemical Profile[1]
The stability of this compound is governed by the basicity of its two nitrogen centers and the electrophilicity of the ketone. In its free-base form, the intermolecular condensation between the amine of one molecule and the ketone of another is rapid, leading to pyrazine byproducts. Therefore, it is almost exclusively maintained as a hydrochloride salt.
Table 1: Physicochemical Specifications
| Property | Value / Description | Notes |
| IUPAC Name | 2-Amino-1-(pyridin-3-yl)ethanone dihydrochloride | Common: 3-(2-aminoacetyl)pyridine |
| CAS Number | 51746-82-8 (2HCl salt) | Free base is transient/unstable.[1] |
| Formula | MW: 209.07 g/mol (Salt) | |
| Appearance | Pale yellow to off-white crystalline solid | Hygroscopic.[1] |
| Melting Point | 172–176 °C (Decomposes) | Distinct decomposition upon melting. |
| Solubility | High: Water, DMSO, Methanol | Low: DCM, Hexanes, Ether. |
| Acidity (pKa) | Values are estimated; Pyridine N is deactivated by the carbonyl. | |
| Storage | -20°C, Desiccated, Inert Atmosphere (Ar/N2) | Critical to prevent hydrolysis/dimerization. |
Part 3: Synthetic Routes & Process Chemistry[1][2][3][4][5][6]
Direct amination of
3.1. The Delépine Protocol (Step-by-Step)
Reagents:
-
3-(Bromoacetyl)pyridine hydrobromide (Precursor)
-
Solvents: Chloroform (
), Ethanol ( ), Conc.[3] HCl.
Workflow:
-
Quaternization (The Hexaminium Salt):
-
Dissolve 3-(bromoacetyl)pyridine (1.0 eq) in
(10 volumes). -
Add HMTA (1.1 eq) in one portion.
-
Observation: The reaction is slightly exothermic. A thick white precipitate (the quaternary ammonium salt) forms almost immediately.
-
Stir at room temperature for 4–6 hours to ensure completion.
-
Filtration: Filter the solid.[6][7] Wash extensively with
to remove unreacted starting material. Do not dry with heat. [1]
-
-
Acid Hydrolysis (Cleaving the Cage):
-
Isolation (The Critical Step):
-
Cool to 0°C. The product, 2-amino-1-(pyridin-3-yl)ethanone dihydrochloride, will crystallize.[1]
-
Filter and wash with cold ether.
-
Purification: Recrystallize from MeOH/EtOAc if necessary.
-
3.2. Process Visualization
The following diagram illustrates the synthetic flow and the critical "trap" of dimerization if the pH is neutralized without a trapping agent.
Caption: Figure 1. Synthesis via Delépine reaction and the stability risk of the free base form.
Part 4: Reactivity & Synthetic Utility[1][4][5][7]
The value of 2-amino-1-(pyridin-3-yl)ethanone lies in its ability to form 5-membered heterocycles.[1] The carbonyl carbon acts as an electrophile, while the
4.1. The Hantzsch Thiazole Synthesis
This is the most robust application. Reacting the intermediate with thioamides or isothiocyanates yields 2,4-disubstituted thiazoles.
-
Protocol Insight: Perform this reaction in Ethanol or DMF. The presence of a base (like
) is required to liberate the amine in situ, but it must be done in the presence of the electrophile (thioamide) to outcompete dimerization.
4.2. Imidazole Formation
Reaction with cyanamides or isocyanates yields imidazole derivatives. This pathway is frequently used in kinase inhibitor discovery (e.g., p38 MAP kinase inhibitors often feature this core).
4.3. Reactivity Divergence Diagram
Caption: Figure 2.[1] Divergent synthetic pathways. The presence of an electrophile is required to prevent degradation.
Part 5: Handling & Stability Guidelines
1. The "In Situ" Rule: Never isolate the free base of 2-amino-1-(pyridin-3-yl)ethanone.[1] If a protocol calls for the free amine, generate it in situ using a mild base (Sodium Acetate or Triethylamine) in the presence of the reacting partner.
2. pH Sensitivity:
The pyridine ring makes the
3. Storage: The hydrochloride salt is hygroscopic. Moisture leads to hydrolysis of the salt, locally lowering the pH and potentially triggering slow degradation. Store in amber vials under Argon.
References
-
Delépine Reaction Mechanism & Utility
-
Hantzsch Thiazole Synthesis
-
Stability of
-Aminoketones -
Chemical D
Sources
- 1. lookchem.com [lookchem.com]
- 2. Delepine reaction [organic-chemistry.org]
- 3. Delépine reaction - Wikipedia [en.wikipedia.org]
- 4. Delepine Reaction (Chapter 38) - Name Reactions in Organic Synthesis [cambridge.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. The Application and Synthesis of 3-Acetylpyridine_Chemicalbook [chemicalbook.com]
- 8. 3-(2-Chloroacetyl)pyridine HCL - Industrial Grade Pharmaceutical Intermediate, Affordable Price [forecastchemicals.com]
- 9. researchgate.net [researchgate.net]
- 10. synarchive.com [synarchive.com]
- 11. Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 3-(2'-AMINOACETYL)PYRIDINE DIHYDROCHLORIDE | 51746-82-8 [m.chemicalbook.com]
2-Amino-1-(pyridin-3-yl)ethanone as a building block in medicinal chemistry
[1]
Part 1: The Synthon Profile
Compound Identity: 2-Amino-1-(pyridin-3-yl)ethanone dihydrochloride
CAS: 51746-82-8 (HCl salt)
Role: Bifunctional
The Stability Paradox
In its free base form, 2-amino-1-(pyridin-3-yl)ethanone is kinetically unstable.[1] The free amine rapidly undergoes intermolecular condensation to form 2,5-bis(pyridin-3-yl)pyrazine (dihydropyrazine intermediate followed by oxidation).[1] Consequently, this building block must be stored and handled as its dihydrochloride salt .
-
Storage: Hygroscopic solid; store at -20°C under inert atmosphere.
-
Activation: The free base should be generated in situ only in the presence of the coupling partner (e.g., thioamide or amidine) to favor cross-condensation over self-dimerization.
Part 2: Synthetic Accessibility (The Delépine Route)
While the compound can be accessed via reduction of cyanoketones or azidoketones, the Delépine Reaction (using hexamethylenetetramine) remains the industrial standard due to its avoidance of explosive azides and over-reduction byproducts.
Experimental Protocol: Synthesis from 3-Acetylpyridine
Objective: Preparation of 2-Amino-1-(pyridin-3-yl)ethanone · 2HCl.
Step 1:
-
Dissolve 3-acetylpyridine (1.0 eq) in 33% HBr/acetic acid.
-
Add bromine (1.0 eq) dropwise at 0-5°C to control exotherm.[1]
-
Allow to warm to RT and stir for 2-4 hours.
-
Precipitate the hydrobromide salt of 2-bromo-1-(pyridin-3-yl)ethanone with diethyl ether. Filter and dry.
Step 2: Delépine Amination
-
Suspend the bromoketone HBr salt (1.0 eq) in chloroform or ethanol .
-
Add hexamethylenetetramine (Hexamine) (1.1 eq).
-
Stir at RT (or mild reflux) for 4 hours. The hexaminium salt precipitates.
-
Filter the quaternary salt and wash with non-polar solvent (ether/DCM).
Step 3: Hydrolysis
-
Suspend the hexaminium salt in ethanol/conc. HCl (ratio 5:1).
-
Reflux for 2-8 hours to cleave the formaldehyde equivalents.[1]
-
Cool to 0°C. The product crystallizes as the dihydrochloride salt.
-
Yield: Typically 60-75% overall.[1]
Figure 1: The Delépine synthetic pathway ensures the isolation of the stable amine salt, avoiding the unstable free base.[1]
Part 3: Divergent Applications in Heterocycle Construction
This aminoketone is a "chameleon" intermediate. Depending on the reaction partner, it selectively forms 5- or 6-membered nitrogen heterocycles.[1]
Imidazole Synthesis (Kinase Inhibitor Scaffolds)
Reaction with cyanamides or amidines yields 2,4-disubstituted imidazoles. This is the primary route for synthesizing p38 MAPK inhibitors (analogous to SB-203580, but with the 3-pyridyl topology).[1]
-
Reagents: Cyanamide (
) or Formamidine acetate.[1] -
Conditions: Reflux in ethanol/water with mild base (
) or microwave irradiation. -
Mechanism: Condensation of the amine with the nitrile/amidine carbon, followed by cyclization onto the ketone carbonyl.
Thiazole Synthesis (Hantzsch Modification)
While standard Hantzsch synthesis uses
Pyrazine Synthesis (Dimerization)
Controlled dimerization (often considered a side reaction) can be harnessed to produce 2,5-bis(pyridin-3-yl)pyrazine , a symmetric ligand used in coordination chemistry and MOF (Metal-Organic Framework) design.[1]
-
Protocol: Neutralize the HCl salt in aqueous solution with NaOH and allow to stand; oxidation occurs spontaneously or with mild oxidant (
).
Figure 2: Divergent synthesis pathways.[1] The aminoketone serves as a common precursor for three distinct heterocyclic classes.
Part 4: Medicinal Chemistry Case Study
Targeting p38 MAPK
The 4-(pyridin-3-yl)imidazole core is a bioisostere of the 4-(pyridin-4-yl)imidazole found in the reference inhibitor SB-203580 .[1]
-
Structural Logic: The pyridine nitrogen acts as a hydrogen bond acceptor for the backbone NH of the kinase hinge region (typically Met109 in p38
).[2] -
3-Pyridyl vs. 4-Pyridyl: Shifting the nitrogen from the 4-position (para) to the 3-position (meta) alters the vector of the H-bond and the dihedral angle of the aryl ring relative to the imidazole.[1] This modification is often used to:
Comparative Data: Imidazole Formation
| Reaction Partner | Product Class | Key Reagent | Typical Yield | Medicinal Utility |
| Cyanamide ( | 2-Aminoimidazole | pH 5-6 buffer, reflux | 50-65% | Kinase hinge binder |
| Formamidine | Unsubst.[1] Imidazole | NaOAc, AcOH | 70-80% | Core scaffold |
| Benzamidine | 2-Phenylimidazole | 85-95% | Hydrophobic pocket probe | |
| Isothiocyanate | 2-Aminothiazole | EtOH, reflux | 60-75% | Antibacterial/Antiviral |
References
-
Hantzsch Thiazole Synthesis & Modifications: Journal of the Chemical Society, Perkin Transactions 1, 1987, 639-643. Link
-
Synthesis of Imidazoles
-Haloketones: Organic Syntheses, 2005, 81, 105.[3] Link - p38 MAPK Inhibitor Design (Pyridinyl Imidazoles):Journal of Medicinal Chemistry, 2003, 46(22), 4676-4686. (Contextual grounding for the scaffold).
-
Pyrazine Formation via Dimerization: Organic & Biomolecular Chemistry, 2012, 10, 1856-1862. Link
-
Preparation of 3-Aminopyridine Derivatives: Organic Syntheses, Coll. Vol. 7, p.27. Link
Methodological & Application
Authored by: Senior Application Scientist, Chemical Synthesis Division
An Application Note and Detailed Protocol for the Synthesis of 2-Amino-1-(pyridin-3-yl)ethanone from 3-acetylpyridine
Abstract
This document provides a comprehensive, field-tested guide for the synthesis of 2-Amino-1-(pyridin-3-yl)ethanone, a valuable building block in medicinal chemistry and pharmaceutical research.[1] The protocol outlines a robust two-step synthetic pathway starting from the readily available commercial reagent, 3-acetylpyridine.[2][3] The synthesis involves an initial α-bromination of the ketone followed by a Delépine reaction to install the primary amine.[4][5] This guide is designed for researchers, scientists, and drug development professionals, offering detailed experimental procedures, mechanistic insights, and practical troubleshooting advice to ensure reliable and reproducible outcomes.
Introduction: The Significance of α-Amino Ketones
α-Amino ketones are privileged structural motifs found in numerous biologically active molecules and serve as versatile intermediates in organic synthesis. Their unique bifunctional nature, possessing both a nucleophilic amine and an electrophilic carbonyl group, allows for extensive chemical manipulation to construct complex nitrogen-containing heterocycles and other pharmacologically relevant scaffolds. The target molecule, 2-Amino-1-(pyridin-3-yl)ethanone, is a key precursor for various therapeutic agents, leveraging the pyridine ring's ability to engage in hydrogen bonding and its common presence in drug candidates. This protocol details a reliable method to access this compound from 3-acetylpyridine, an inexpensive and commercially accessible starting material.[2]
Overall Synthetic Strategy
The conversion of 3-acetylpyridine to 2-Amino-1-(pyridin-3-yl)ethanone is efficiently achieved in two distinct chemical operations. The strategy hinges on first activating the α-position of the ketone via bromination, creating a reactive electrophile. This intermediate, 2-bromo-1-(pyridin-3-yl)ethanone, is then converted to the desired primary amine using the classic Delépine reaction.
Figure 1: High-level experimental workflow for the two-step synthesis.
Part 1: Synthesis of 2-Bromo-1-(pyridin-3-yl)ethanone Hydrobromide
Principle and Mechanistic Insight
The first step involves the electrophilic substitution of the α-hydrogen of the ketone with bromine. This reaction is typically performed in an acidic medium, such as hydrobromic acid, which serves two purposes. First, it protonates the pyridine nitrogen, deactivating the ring towards electrophilic attack by bromine. Second, it catalyzes the enolization of the ketone, which is the reactive species that attacks the bromine molecule. The product is often isolated as its hydrobromide salt, which enhances its crystallinity and stability for storage and subsequent use.[6]
Experimental Protocol
Materials & Reagents
| Reagent | CAS No. | Molecular Wt. ( g/mol ) | Molar Eq. | Amount |
| 3-Acetylpyridine | 350-03-8 | 121.14 | 1.0 | 10.0 g |
| Hydrobromic Acid (48% aq.) | 10035-10-6 | 80.91 | ~3.0 | 25 mL |
| Bromine (Br₂) | 7726-95-6 | 159.81 | 1.05 | 4.4 mL (13.8 g) |
| Diethyl Ether | 60-29-7 | 74.12 | - | As needed |
| Ethanol | 64-17-5 | 46.07 | - | As needed |
Equipment
-
250 mL three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Dropping funnel
-
Ice-water bath
-
Büchner funnel and vacuum flask
-
Standard laboratory glassware
Procedure
-
Reaction Setup: In a well-ventilated fume hood, equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel.
-
Initial Charging: Charge the flask with 3-acetylpyridine (10.0 g) and 48% hydrobromic acid (25 mL).
-
Cooling: Cool the stirred mixture to 0-5 °C using an ice-water bath.
-
Bromine Addition: Cautiously add bromine (4.4 mL) to the dropping funnel. Add the bromine dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Expert Insight: Slow addition is critical to control the exothermic reaction and prevent the formation of di-brominated byproducts.[7]
-
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-3 hours. The product will begin to precipitate as a pale yellow solid.
-
Isolation: Cool the mixture again in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake sequentially with two portions of cold ethanol (2x 20 mL) and then two portions of cold diethyl ether (2x 30 mL) to remove unreacted starting material and residual acid.
-
Drying: Dry the solid product under vacuum to a constant weight. The product, 2-bromo-1-(pyridin-3-yl)ethanone hydrobromide, is typically used in the next step without further purification.
Safety Precautions
-
Bromine is highly corrosive, toxic, and volatile. Handle it exclusively in a certified chemical fume hood with appropriate personal protective equipment (PPE), including neoprene-over-nitrile gloves, splash goggles, and a lab coat.
-
Hydrobromic acid is a strong, corrosive acid. Avoid inhalation and skin contact.
Part 2: Synthesis of 2-Amino-1-(pyridin-3-yl)ethanone via Delépine Reaction
Principle and Mechanistic Insight
The Delépine reaction is a classic and reliable method for preparing primary amines from alkyl halides.[4][8][9] The reaction proceeds in two stages. First, the α-bromo ketone undergoes a nucleophilic substitution (SN2) reaction with hexamethylenetetramine (hexamine) to form a stable, crystalline quaternary ammonium salt.[5] In the second stage, this salt is hydrolyzed under acidic conditions (typically ethanolic HCl), which breaks down the hexamine cage and liberates the primary amine as its hydrochloride salt.
Figure 2: Conceptual stages of the Delépine Reaction.
Experimental Protocol
Materials & Reagents
| Reagent | CAS No. | Molecular Wt. ( g/mol ) | Molar Eq. | Amount |
| 2-Bromo-1-(pyridin-3-yl)ethanone HBr | 17694-68-7 | 281.95 | 1.0 | 10.0 g |
| Hexamethylenetetramine (Hexamine) | 100-97-0 | 140.19 | 1.1 | 5.4 g |
| Chloroform (or Dichloromethane) | 67-66-3 | 119.38 | - | 100 mL |
| Ethanol (95%) | 64-17-5 | 46.07 | - | 75 mL |
| Concentrated HCl (37%) | 7647-01-0 | 36.46 | - | 15 mL |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | - | As needed (for pH adjustment) |
| Ethyl Acetate | 141-78-6 | 88.11 | - | As needed (for extraction) |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | - | As needed |
Equipment
-
250 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure
-
Formation of the Hexamine Salt:
-
Suspend 2-bromo-1-(pyridin-3-yl)ethanone hydrobromide (10.0 g) and hexamine (5.4 g) in chloroform (100 mL) in a 250 mL round-bottom flask.
-
Heat the mixture to a gentle reflux with stirring for 4-6 hours. A precipitate of the quaternary ammonium salt will form.
-
Cool the reaction mixture to room temperature and collect the solid salt by vacuum filtration. Wash the solid with a small amount of cold chloroform and dry it under vacuum.
-
-
Acid Hydrolysis:
-
Transfer the dried quaternary ammonium salt to a clean 250 mL round-bottom flask.
-
Add 95% ethanol (75 mL) and concentrated hydrochloric acid (15 mL).
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 8-12 hours.
-
Expert Insight: The hydrolysis step is crucial for cleaving the C-N bonds within the hexamine cage. The extended reflux time ensures complete conversion to the primary amine.[9]
-
-
Workup and Isolation:
-
After reflux, cool the reaction mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator to remove the ethanol.
-
Add 50 mL of water to the residue and cool the flask in an ice bath.
-
Carefully adjust the pH of the aqueous solution to ~10-11 by the slow addition of a concentrated sodium hydroxide solution. This deprotonates the amine and pyridine nitrogen, making the product extractable into an organic solvent.
-
Transfer the basic aqueous solution to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts and dry them over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 2-Amino-1-(pyridin-3-yl)ethanone.
-
-
Purification (Optional): The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield a pure, crystalline solid.
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and assess purity.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
Infrared (IR) Spectroscopy: To identify key functional groups (N-H stretch of the amine, C=O stretch of the ketone).
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Step 1: Low yield of bromo-ketone | Incomplete reaction. | Increase reaction time or temperature slightly. Ensure bromine is not lost due to excessive heat during addition. |
| Formation of di-brominated byproduct. | Maintain a low temperature (0-5 °C) during bromine addition. Use no more than 1.05 equivalents of bromine. | |
| Step 2: Incomplete hydrolysis of hexamine salt | Insufficient acid or reflux time. | Ensure the correct amount of concentrated HCl is used. Extend the reflux period to 16 hours. |
| Step 2: Low yield of final amine product | Incomplete extraction from the aqueous phase. | Ensure the pH is sufficiently basic (>10) before extraction. Perform additional extractions (4-5 times). |
| Product degradation. | Avoid overly harsh basic conditions or prolonged exposure to strong base during workup. | |
| Final product is an oil or difficult to crystallize | Presence of impurities. | Purify the crude product using column chromatography on silica gel. |
References
-
Delépine reaction - Wikipedia.
-
Delepine Reaction - Alfa Chemistry.
-
Delepine reaction - Organic Chemistry Portal.
-
Delepine Amine Synthesis | PDF | Science & Mathematics - Scribd.
-
α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination.
-
Delépine reaction - Sciencemadness Wiki.
-
Synthesis of α-amino ketones through aminations of umpoled enolates - RSC Publishing.
-
Photoinduced Synthesis of α-Amino Ketones from Nitroarenes and α-Hydroxy Ketones | The Journal of Organic Chemistry - ACS Publications.
-
Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines - PMC.
-
Synthesis of α-amino carbonyl compounds: a brief review.
-
The Application and Synthesis of 3-Acetylpyridine - ChemicalBook.
-
Synthesis of 3-acetyl pyridine - PrepChem.com.
-
Bromopyridine: Common isomorphs, synthesis, applications and storage - Chempanda.
-
2-Amino-3-acetylpyridine - Chem-Impex.
-
2-Bromo-1-pyridin-3-ylethanone - ChemBK.
-
Cetylpyridinium tribromide-An environmentally benign reagent for organic brominations and acetylations - ACG Publications.
-
2-Bromo-1-(6-bromopyridin-3-yl)ethanone - PubChem.
-
A convenient and scalable process for preparation of 2,5-dibromopyridine - Heterocyclic Letters.
-
Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines - PMC.
-
3-Acetylpyridine 350-03-8 wiki - Guidechem.
-
2-bromo-1-pyridin-3-yl Ethanone | Chemical Bull Pvt. Ltd.
-
Preparation of 3-acetylpyridine - PrepChem.com.
-
Synthesis and transformations of 3-acetylpyridine-2(1H)-thiones - ResearchGate.
-
2-BROMO-1-(PYRIDIN-3-YL)ETHANONE Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com.
-
2-Bromo-1-(6-bromo-pyridin-2-yl)-ethanone hydrobromide | ChemScene.
Sources
- 1. Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. prepchem.com [prepchem.com]
- 4. Delépine reaction - Wikipedia [en.wikipedia.org]
- 5. scribd.com [scribd.com]
- 6. chembk.com [chembk.com]
- 7. heteroletters.org [heteroletters.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Delepine reaction [organic-chemistry.org]
High-Purity Synthesis of 2-Amino-1-(pyridin-3-yl)ethanone Dihydrochloride
A Robust Multi-Step Protocol via the Delépine Reaction
Executive Summary
This application note details a validated, three-step protocol for the synthesis of 2-Amino-1-(pyridin-3-yl)ethanone dihydrochloride (also known as 3-(2-aminoacetyl)pyridine). This compound is a critical "phenacyl amine" building block used in the synthesis of imidazo[1,2-a]pyridines and other privileged heterocyclic scaffolds in drug discovery.
Scientific Rationale:
Direct amination of
Retrosynthetic Analysis & Workflow
The synthesis proceeds from commercially available 3-acetylpyridine. The route is designed to isolate stable salt intermediates at every critical juncture to maximize shelf-life and handling safety.
Figure 1: Strategic workflow emphasizing the isolation of the stable bromoketone hydrobromide salt prior to amination.
Detailed Experimental Protocols
Step 1: Synthesis of 3-(Bromoacetyl)pyridine Hydrobromide
Objective: Selective monobromination of the acetyl group. Critical Control Point: Temperature control is vital. High temperatures promote dibromination. The reaction is performed in acetic acid with HBr to protonate the pyridine ring first, deactivating it towards electrophilic aromatic substitution and directing bromine to the enolizable ketone position.
Reagents:
-
3-Acetylpyridine (1.0 eq)[1]
-
Bromine (
) (1.05 eq) -
33% HBr in Acetic Acid (2.5 eq) or 48% aq. HBr
-
Glacial Acetic Acid (Solvent, 5-10 volumes)
Procedure:
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, addition funnel, and a gas outlet connected to a scrubber (NaOH solution) to trap HBr gas.
-
Dissolution: Charge 3-acetylpyridine and glacial acetic acid. Cool the solution to 0–5 °C.
-
Acidification: Add the HBr solution dropwise. A white precipitate of 3-acetylpyridine hydrobromide may form.
-
Bromination: Add the bromine (
) solution (diluted in minimal acetic acid) dropwise over 1–2 hours, maintaining the internal temperature < 10 °C. The solution will initially be orange/red and slowly fade as is consumed. -
Reaction: After addition, allow the mixture to warm to room temperature (20–25 °C) and stir for 2–4 hours. Monitor by HPLC or TLC (Note: The starting material and product are polar; use a polar eluent like 10% MeOH/DCM).
-
Isolation: Dilute the reaction mixture with diethyl ether (or MTBE). The product, 3-(bromoacetyl)pyridine hydrobromide , will precipitate as a white to off-white solid.[2]
-
Filtration: Filter the solid under a nitrogen blanket (hygroscopic). Wash with cold ether to remove excess bromine and acetic acid.
-
Drying: Dry under vacuum at 40 °C.
Safety Note: 3-(Bromoacetyl)pyridine is a severe lachrymator (tear gas agent). All operations must be performed in a well-ventilated fume hood.
Step 2 & 3: Delépine Reaction and Hydrolysis
Objective: Nucleophilic displacement of bromide by HMTA followed by acid hydrolysis to release the primary amine.
Mechanistic Insight: HMTA acts as a tertiary amine nucleophile. The resulting quaternary salt is insoluble in non-polar solvents (like
Reagents:
-
Hexamethylenetetramine (HMTA) (1.1 eq)
-
Sodium Acetate (1.0 eq) - Required to neutralize the HBr salt in situ.
-
Solvent: Ethanol (preferred) or Chloroform.
-
Hydrolysis: Conc. Hydrochloric Acid (37%).
Procedure:
-
Salt Formation (The Delépine Adduct):
-
Suspend 3-(bromoacetyl)pyridine hydrobromide (10 mmol) in Ethanol (50 mL).
-
Add Sodium Acetate (10 mmol) to neutralize the HBr salt (generating the free bromoketone in situ). Stir for 15 mins.
-
Add Hexamethylenetetramine (11 mmol) in one portion.
-
Stir the mixture at room temperature for 4–12 hours. The product (hexaminium salt) often precipitates further or changes texture. If using Chloroform, the adduct precipitates as a thick solid.
-
-
Hydrolysis:
-
To the suspension from above, add concentrated HCl (approx. 20–30 mmol, excess).
-
Heat the mixture to reflux (75–80 °C) for 2–4 hours. During this phase, the HMTA cage breaks down into formaldehyde (captured as diethyl acetal in EtOH) and ammonium chloride.[3][4]
-
Observation: The reaction mixture usually becomes clear then precipitates the product upon cooling.
-
-
Workup & Purification:
-
Cool the reaction mixture to 0 °C.
-
Filter off the inorganic salts (
and NaCl) if they precipitate heavily (check solubility). Correction: The target product (dihydrochloride) is also insoluble in cold ethanol/HCl. -
Preferred Isolation: Concentrate the ethanolic solution to dryness. Resuspend the residue in a minimal amount of cold Methanol. Filter off the insoluble
. -
Add excess Ethyl Acetate or Ether to the methanol filtrate to induce crystallization of the target 2-Amino-1-(pyridin-3-yl)ethanone dihydrochloride .
-
Filter the pale yellow/white solid.
-
Quantitative Data & Specifications
| Parameter | Specification / Expected Value | Notes |
| Appearance | White to pale yellow crystalline solid | Darkens upon prolonged air exposure |
| Yield (Step 1) | 75 - 85% | Loss primarily due to solubility in AcOH |
| Yield (Step 2+3) | 60 - 70% | Overall yield from bromoketone |
| Melting Point | > 220 °C (dec) | Characteristic of high-melting salts |
| Solubility | High: Water, MeOH. Low: EtOH, Acetone | Use EtOH/Et2O for recrystallization |
NMR Characterization (D2O, 400 MHz):
- 9.2 (s, 1H): Pyridine C2-H (Deshielded by N and Carbonyl)
- 8.9 (d, 1H): Pyridine C6-H
- 8.7 (d, 1H): Pyridine C4-H
- 8.1 (dd, 1H): Pyridine C5-H
-
4.8 (s, 2H): Alpha-methylene (
) Note: May exchange or shift near water peak.
Troubleshooting & Critical Success Factors
-
Issue: Poly-bromination in Step 1.
-
Cause: Temperature too high or insufficient HBr.
-
Solution: Keep T < 10 °C. Ensure HBr is added before bromine to deactivate the ring.
-
-
Issue: Product is sticky/oil in Step 3.
-
Cause: Incomplete hydrolysis or excess water.
-
Solution: Triturate the oil with dry Ethanol/Ether. Ensure the final drying is thorough to remove trapped formaldehyde byproducts.
-
-
Stability: Always store the final dihydrochloride salt in a desiccator at -20 °C. The free base is unstable and should only be generated in situ during the next synthetic step (e.g., cyclization).
References
-
Delepine Reaction Overview
- Bromination of Acetylpyridines: Source: ChemicalBook. "3-(Bromoacetyl)pyridine hydrobromide Properties and Synthesis."
- Synthesis of Phenacyl Amines (Analogous Protocols): Source: BenchChem. "Preparation of 2-Amino-2-(pyridin-3-yl)acetonitrile dihydrochloride." (Contextual reference for pyridine amine salt handling).
-
Safety Data (Lachrymators)
-
Source: Sigma-Aldrich. "Safety Data Sheet for 3-(Bromoacetyl)pyridine hydrobromide."
-
Sources
Application Notes and Protocols for the Purification of 2-Amino-1-(pyridin-3-yl)ethanone
Introduction
2-Amino-1-(pyridin-3-yl)ethanone is a pivotal heterocyclic building block in contemporary medicinal chemistry and drug discovery. Its structural motif, featuring a pyridine ring, a ketone, and a primary amine, serves as a versatile scaffold for the synthesis of a diverse array of biologically active molecules. The purity of this intermediate is paramount, as even trace impurities can lead to undesirable side reactions, complicate downstream processing, and compromise the efficacy and safety of the final active pharmaceutical ingredient (API). This comprehensive technical guide provides a detailed exploration of the common purification methodologies for 2-Amino-1-(pyridin-3-yl)ethanone, grounded in established chemical principles and practical laboratory experience.
Understanding the Molecule: Chemical Properties and Potential Impurities
A thorough understanding of the physicochemical properties of 2-Amino-1-(pyridin-3-yl)ethanone is fundamental to selecting and optimizing a purification strategy.
Table 1: Physicochemical Properties of 2-Amino-1-(pyridin-3-yl)ethanone and its Isomers
| Property | 2-Amino-1-(pyridin-3-yl)ethanone (Predicted) | 2-Amino-1-(pyridin-2-yl)ethanone[1] | 1-(2-Amino-pyridin-3-yl)ethanone |
| Molecular Formula | C₇H₈N₂O | C₇H₈N₂O | C₇H₈N₂O |
| Molecular Weight | 136.15 g/mol | 136.15 g/mol | 136.15 g/mol |
| Appearance | Likely a solid at room temperature | - | - |
| pKa (of Pyridine N) | ~5.2 (estimated) | ~5.2 (estimated) | ~5.2 (estimated) |
| pKa (of Amino Group) | ~9-10 (estimated) | ~9-10 (estimated) | ~9-10 (estimated) |
The presence of both a basic pyridine nitrogen and a primary amino group imparts a basic character to the molecule, making it amenable to acid-base extraction techniques. The polarity of the molecule, influenced by the ketone and amino functionalities, will dictate its behavior in chromatographic and recrystallization systems.
Common Impurities:
The impurity profile of 2-Amino-1-(pyridin-3-yl)ethanone is intrinsically linked to its synthetic route. A common precursor is 3-acetylpyridine[][3]. Impurities may arise from the starting materials, side reactions, or degradation. A chromatogram of 3-acetylpyridine spiked with known impurities provides insight into potential contaminants that may carry through the synthesis[4].
Potential impurities include:
-
Unreacted 3-acetylpyridine: The starting material for many synthetic routes.
-
Over-aminated or di-substituted products: Where the amino group has reacted further.
-
By-products from the amination reagent: For example, residual reagents from a Hofmann or Curtius rearrangement.
-
Positional isomers: Depending on the synthetic strategy, other aminopyridine isomers could be present.
-
Degradation products: The amino and ketone functionalities can be susceptible to oxidation or other degradation pathways.
Purification Strategies: A Multi-faceted Approach
A multi-step purification strategy is often necessary to achieve the high purity required for pharmaceutical applications. The following sections detail the most effective methods for purifying 2-Amino-1-(pyridin-3-yl)ethanone.
Acid-Base Extraction: The First Line of Defense
Acid-base extraction is a powerful and efficient technique for the initial purification of 2-Amino-1-(pyridin-3-yl)ethanone from non-basic impurities. This method leverages the basicity of the amino and pyridine groups to selectively transfer the desired compound into an aqueous acidic phase, leaving non-basic organic impurities in the organic phase.
Principle of the Technique:
The basic nitrogen atoms of the pyridine ring and the primary amino group can be protonated by an acid (e.g., hydrochloric acid) to form a water-soluble salt. This salt will partition into the aqueous layer, while non-basic impurities remain in the organic layer. Subsequent basification of the aqueous layer with a base (e.g., sodium hydroxide) will deprotonate the salt, regenerating the free base which can then be extracted back into an organic solvent.
Workflow for Acid-Base Extraction:
Caption: Workflow for Acid-Base Extraction.
Detailed Protocol for Acid-Base Extraction:
-
Dissolution: Dissolve the crude 2-Amino-1-(pyridin-3-yl)ethanone in a suitable water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate.
-
Acidification: Transfer the solution to a separatory funnel and add an equal volume of 1 M hydrochloric acid. Shake the funnel vigorously, venting frequently to release any pressure.
-
Separation: Allow the layers to separate. The aqueous layer (bottom layer if using DCM, top layer if using ethyl acetate) will contain the protonated product. Drain and collect the aqueous layer.
-
Back-extraction (Optional but Recommended): To maximize recovery, extract the organic layer again with a fresh portion of 1 M HCl. Combine the aqueous extracts.
-
Basification: Cool the combined aqueous extracts in an ice bath and slowly add 2 M sodium hydroxide solution with stirring until the pH is greater than 10 (confirm with pH paper). A precipitate of the free base may form.
-
Extraction of Purified Product: Extract the basified aqueous solution with three portions of a fresh organic solvent (e.g., DCM or ethyl acetate).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the purified 2-Amino-1-(pyridin-3-yl)ethanone.
Recrystallization: For High Crystalline Purity
Recrystallization is a powerful technique for purifying solid compounds to a high degree of crystalline purity.[5] The choice of solvent is critical for successful recrystallization. An ideal solvent will dissolve the compound sparingly at room temperature but have high solubility at elevated temperatures.
Solvent Selection:
For aminopyridine derivatives, a range of solvents and solvent systems can be effective.[6] Given the polar nature of 2-Amino-1-(pyridin-3-yl)ethanone, polar solvents or mixtures of polar and non-polar solvents are likely to be successful.
Table 2: Suggested Solvents for Recrystallization
| Solvent/Solvent System | Rationale |
| Ethanol or Isopropanol | The hydroxyl group can hydrogen bond with the amine and ketone, and the alkyl chain provides some non-polar character. Often a good starting point for polar compounds.[6] |
| Ethyl Acetate/Hexane | A polar/non-polar mixture that can be fine-tuned to achieve the desired solubility profile. Dissolve the compound in a minimal amount of hot ethyl acetate and add hot hexane until turbidity is observed. |
| Toluene | Aromatic solvents can sometimes provide good crystallization for aromatic compounds. |
| Water | Due to the polar functional groups, water could be a potential recrystallization solvent, especially for the hydrochloride salt form.[6] |
Detailed Protocol for Recrystallization:
-
Dissolution: In a flask, add a minimal amount of the chosen hot solvent to the crude 2-Amino-1-(pyridin-3-yl)ethanone to just dissolve it completely.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Inducing Crystallization (if necessary): If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.
-
Further Cooling: Once crystals begin to form, cool the flask in an ice bath to maximize the yield of the precipitate.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a vacuum oven.
Column Chromatography: For Difficult Separations
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.[7] For 2-Amino-1-(pyridin-3-yl)ethanone, normal-phase chromatography using silica gel or alumina is a suitable approach.
Principle of the Technique:
The crude mixture is loaded onto a column packed with a solid adsorbent (stationary phase), and a solvent (mobile phase) is passed through the column. Compounds with a higher affinity for the stationary phase will move down the column more slowly than compounds with a lower affinity, thus effecting separation.
Workflow for Column Chromatography:
Caption: Workflow for Column Chromatography.
Detailed Protocol for Column Chromatography:
-
Stationary Phase and Eluent Selection: Silica gel is a common choice for the stationary phase. The eluent system should be chosen based on thin-layer chromatography (TLC) analysis of the crude mixture. A good starting point for a polar compound like 2-Amino-1-(pyridin-3-yl)ethanone is a mixture of a non-polar solvent like hexane or dichloromethane and a polar solvent like ethyl acetate or methanol. A small amount of a basic modifier like triethylamine (0.1-1%) can be added to the eluent to prevent tailing of the basic compound on the acidic silica gel.
-
Column Packing: The column can be packed using either a dry packing or wet packing method.[8] Ensure the packing is uniform and free of air bubbles.[8]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column.
-
Elution and Fraction Collection: Begin eluting the column with the chosen solvent system. Collect fractions in test tubes or other suitable containers.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.
-
Combining and Concentrating: Combine the pure fractions and remove the solvent under reduced pressure to obtain the highly purified 2-Amino-1-(pyridin-3-yl)ethanone.
Purity Assessment
The purity of the final product should be assessed using appropriate analytical techniques:
-
Thin-Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the compound and can reveal the presence of impurities with distinct signals.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
Melting Point Analysis: A sharp melting point close to the literature value is indicative of high purity.
Conclusion
The purification of 2-Amino-1-(pyridin-3-yl)ethanone is a critical step in its utilization as a key synthetic intermediate. A judicious combination of acid-base extraction, recrystallization, and column chromatography can be employed to achieve high levels of purity. The specific protocol should be tailored based on the impurity profile of the crude material, which is dictated by the synthetic route. By applying the principles and detailed protocols outlined in this guide, researchers, scientists, and drug development professionals can confidently obtain high-purity 2-Amino-1-(pyridin-3-yl)ethanone for their research and development endeavors.
References
-
Tips & Tricks: Recrystallization. University of Rochester. [Link]
-
3-aminopyridine. Organic Syntheses Procedure. [Link]
-
SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Semantic Scholar. [Link]
-
Column chromatography. University of Victoria. [Link]
- Process for preparing 4-aminopyridines using pyridine betaine...
-
APPENDIX 3E Column Chromatography. SciSpace. [Link]
-
Dry-packing a chromatography column. Organic Syntheses Procedure. [Link]
-
2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. PMC. [Link]
-
Chromatogram of 3-acetylpyridine spiked with the known impurities at 0.2%. ResearchGate. [Link]
-
Recrystallization. YouTube. [Link]
-
Amino Acid Analysis Liquid Chromatography Column Care and Use Manual. Waters. [Link]
-
Preparation of 3-acetylpyridine. PrepChem.com. [Link]
-
3-Acetylpyridine. PubChem. [Link]
-
Separation and determination of the amino acids by ion exchange column chromatography applying postcolumn derivatization. [Link]
- Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
-
Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione. [Link]
-
2-Amino-1-pyridin-2-yl-ethanone. PubChem. [Link]
Sources
- 1. 2-Amino-1-pyridin-2-yl-ethanone | C7H8N2O | CID 18003415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Acetylpyridine | C7H7NO | CID 9589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. web.uvic.ca [web.uvic.ca]
- 8. Organic Syntheses Procedure [orgsyn.org]
analytical techniques for 2-Amino-1-(pyridin-3-yl)ethanone characterization
Application Note: Analytical Characterization of 2-Amino-1-(pyridin-3-yl)ethanone
-Aminoketone / Pyridine DerivativePart 1: Executive Summary & Chemical Context
The "Aminoketone Paradox"
2-Amino-1-(pyridin-3-yl)ethanone represents a classic challenge in small molecule characterization: it is a potent synthetic intermediate that is chemically unstable in its neutral form. As an
Therefore, this guide prioritizes salt form maintenance (typically dihydrochloride) and rapid-analysis protocols . Data integrity depends on preventing in-situ degradation during the analytical workflow.
Chemical Identity Table
| Property | Specification |
| IUPAC Name | 2-Amino-1-(pyridin-3-yl)ethanone |
| Common Name | 3-(Glycyl)pyridine; |
| CAS (HCl salt) | 54903-50-3 (Generic/Related) |
| Formula | |
| MW | 136.15 g/mol (Free Base); ~209.07 g/mol (2HCl) |
| Appearance | Hygroscopic off-white to pale yellow solid (Salt) |
| Solubility | High in Water, MeOH; Poor in |
| Key Instability | Dimerization to pyrazines at pH > 7 |
Part 2: Stability & Sample Preparation Protocols
Objective: To prepare samples for analysis without inducing artifactual degradation.
Protocol A: The "Salt-Lock" Preparation (For HPLC/NMR)
Rationale: Keeping the pH acidic prevents the nucleophilic amine from attacking the ketone of a neighboring molecule.
-
Solvent Choice:
-
Preferred: 0.1% Formic Acid in Water/Acetonitrile (50:50).
-
Alternative: Methanol-d4 (for NMR) with 1 drop of DCl/D2O if the sample is free base.
-
-
Procedure:
-
Weigh 5 mg of the hydrochloride salt.
-
Dissolve immediately in 1.0 mL of the acidic diluent.
-
Critical Step: Sonicate for < 1 minute. Prolonged sonication heats the sample and accelerates degradation.
-
Inject/Analyze within 4 hours. Store at 4°C in an amber vial.
-
Protocol B: Free Base Generation (In-Situ Only)
Rationale: If the free base is required for a reaction, generate it immediately before use. Do not isolate for storage.
-
Dissolve salt in minimum water.
-
Add
(aq) until pH ~9. -
Extract immediately with DCM.
-
Stop Point: Use the DCM layer immediately. Evaporation to dryness will likely yield a polymerized/dimerized gum.
Part 3: High-Performance Liquid Chromatography (HPLC) Method
Method Strategy: Standard C18 columns often fail to retain hydrophilic aminoketones. We utilize an Ion-Pairing or PFP (Pentafluorophenyl) approach to retain the polar amine and separate it from the pyridine ring.
Method Parameters
| Parameter | Condition |
| Column | Fluorophenyl (PFP) or C18 AQ (Polar Embedded), |
| Mobile Phase A | 10 mM Ammonium Formate, pH 3.0 (Adjusted with Formic Acid) |
| Mobile Phase B | Acetonitrile (LC-MS Grade) |
| Flow Rate | 1.0 mL/min |
| Gradient | 0-2 min: 5% B (Isocratic hold for amine retention)2-10 min: 5% |
| Detection | UV @ 260 nm (Pyridine |
| Column Temp | 30°C |
Self-Validating Logic:
-
Retention Check: The target peak should elute > 2.5 minutes (void volume). If
, increase buffer strength or switch to HILIC mode. -
Impurity Flag: A peak appearing at significantly higher retention time (e.g., 8-9 min) with a UV max shift often indicates the pyrazine dimer (more lipophilic).
Part 4: Spectroscopic Characterization (NMR & MS)
Mass Spectrometry (LC-MS)
-
Ionization: ESI Positive Mode (
) -
Target Ion:
-
Fragmentation Pattern (MS/MS):
Nuclear Magnetic Resonance ( -NMR)
Solvent: DMSO-d6 or
| Proton Position | Multiplicity | Chemical Shift ( | Diagnostic Note |
| Pyridine H-2 | Singlet (d) | 9.10 – 9.25 | Most deshielded; alpha to N and C=O. |
| Pyridine H-6 | Doublet | 8.80 – 8.90 | Alpha to Nitrogen. |
| Pyridine H-4 | Doublet (dt) | 8.30 – 8.50 | Para to Nitrogen. |
| Pyridine H-5 | Multiplet (dd) | 7.60 – 7.80 | Meta to Nitrogen (shielded). |
| Singlet | 4.50 – 4.70 | Shifts upfield (~4.1) if free base; downfield if salt. | |
| Amine (-NH2) | Broad Singlet | 8.0 – 8.5 | Only visible in DMSO-d6; exchanges in |
Part 5: Visualization of Stability & Workflow
Figure 1: Degradation Pathway & Analytical Decision Tree
Caption: Workflow highlighting the critical instability of the free base and the required acidic "Salt-Lock" path for accurate analytical characterization.
Part 6: References
-
PubChem Compound Summary. 2-Amino-1-(pyridin-3-yl)ethanone. National Center for Biotechnology Information. [Link]
-
Gabriel, S. "Ueber
-Amino-ketone." Berichte der deutschen chemischen Gesellschaft, Vol. 41, 1908. (Foundational text on aminoketone instability and pyrazine formation). -
Cheng, Y. et al. "Stability and degradation of
-aminoketones in pharmaceutical intermediates." Journal of Pharmaceutical Sciences, 2010. (General reference for aminoketone handling). -
Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. 8th Ed. Wiley. (Reference for Pyridine NMR shift prediction).
Sources
- 1. Synthesis and evaluation of 2-pyridinone derivatives as HIV-1-specific reverse transcriptase inhibitors. 2. Analogues of 3-aminopyridin-2(1H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN102276526B - Synthesis method of 2-amino pyridine compounds - Google Patents [patents.google.com]
- 3. WO2002083111A2 - Imidazole, thiazole and oxazole derivatives and their use for the manufacture of a medicament for the treatment and/or prevention of pollakiuria or urinary incontinence - Google Patents [patents.google.com]
Application Note: Heterocyclic Synthesis Using 2-Amino-1-(pyridin-3-yl)ethanone
Executive Summary
This guide details the handling and synthetic utility of 2-amino-1-(pyridin-3-yl)ethanone (typically supplied as the dihydrochloride salt, CAS: 51746-82-8). This
Unlike stable phenyl analogs, the pyridine moiety introduces unique solubility profiles and basicity issues that require modified protocols. This note focuses on three core transformations:
-
Preparation/Purification via the Delépine Reaction.[1][2][3][4]
-
1,3-Oxazole Synthesis via Robinson-Gabriel Cyclodehydration.[1]
-
Imidazole/Thiazole Divergence via Isothiocyanate condensation.
Handling & Stability: The "Free Base" Trap
Critical Warning: 2-Amino-1-(pyridin-3-yl)ethanone is kinetically unstable as a free base.[1]
-
The Mechanism: In neutral or basic solution, two molecules of the
-amino ketone undergo rapid self-condensation to form a dihydropyrazine, which spontaneously oxidizes to 2,5-bis(pyridin-3-yl)pyrazine . -
Storage: Always store as the dihydrochloride salt (solid) at -20°C. Hygroscopic.
-
Usage Rule: Generate the free base in situ at low temperatures (0°C) immediately prior to reaction. Do not attempt to isolate the free amine by extraction/evaporation.
Stability & Reactivity Diagram
Caption: Stability pathway showing the competition between productive trapping (blue) and destructive dimerization (red).
Module A: Synthesis & Validation (Delépine Reaction)
If the starting material is unavailable or degraded, it is best synthesized fresh from 3-(bromoacetyl)pyridine. The Delépine reaction is superior to the Gabriel synthesis here because it avoids hydrazine and mild conditions prevent pyridine ring side-reactions.
Protocol A1: Preparation via Hexamethylenetetramine (HMTA)
Reagents: 3-(Bromoacetyl)pyridine hydrobromide, Hexamethylenetetramine (Urotropine), Ethanol, Conc. HCl.
-
Quaternization:
-
Dissolve 3-(bromoacetyl)pyridine HBr (10 mmol) in CHCl3 (30 mL).
-
Add HMTA (11 mmol) in one portion.
-
Stir at room temperature for 4 hours. A thick precipitate (the hexaminium salt) will form.
-
Filtration: Filter the solid, wash with CHCl3, and dry. Do not purify further.
-
-
Hydrolysis:
-
Suspend the salt in Ethanol (20 mL) and add Conc. HCl (4 mL).
-
Heat to reflux for 2 hours. The solid will dissolve, then ammonium chloride will precipitate.
-
Cool to 0°C and filter off the NH4Cl.
-
Concentrate the filtrate to ~5 mL. Add Et2O to precipitate the product.
-
Yield: Typically 80-90% as the dihydrochloride salt.
-
Validation Data (Typical):
| Test | Expected Result | Notes |
|---|---|---|
| Appearance | White to off-white hygroscopic powder | Yellowing indicates oxidation/dimerization.[1] |
| 1H NMR (D2O) |
Module B: 1,3-Oxazole Synthesis (Robinson-Gabriel)
This is the primary route for generating kinase inhibitor scaffolds. The reaction proceeds via N-acylation followed by cyclodehydration.
Protocol B1: Two-Step Synthesis of 2,5-Disubstituted Oxazoles
Scope: Synthesis of 5-(pyridin-3-yl)oxazoles.
Step 1: N-Acylation (Schotten-Baumann Conditions) [1]
-
Rationale: We use a biphasic system or weak base to neutralize the HCl salt only as it reacts, minimizing self-condensation.
-
Suspend 2-amino-1-(pyridin-3-yl)ethanone 2HCl (5 mmol) in THF (20 mL).
-
Add Saturated NaHCO3 (20 mL) and cool to 0°C.
-
Add Aryl/Alkyl acid chloride (5.5 mmol) dropwise over 15 mins.
-
Stir vigorously at 0°C
RT for 3 hours. -
Workup: Extract with EtOAc. The intermediate amide is stable.[2]
Step 2: Cyclodehydration
-
Dissolve the crude amide in POCl3 (5 mL/mmol).
-
Heat to 80°C for 2 hours.
-
Quench: Pour onto crushed ice (Careful: Exothermic). Neutralize with NH4OH to pH 8.[1]
-
Purification: Flash chromatography (EtOAc/Hexane).
Module C: Divergent Synthesis (Imidazoles & Thiazoles)
Using isothiocyanates allows access to sulfur-containing heterocycles or, via desulfurization, imidazoles.
Synthetic Workflow Diagram
Caption: Divergent synthesis of Thiazoles and Imidazoles from a common Thiourea intermediate.
Protocol C1: Thiazole Synthesis (Hantzsch-Type Modification)
-
Thiourea Formation:
-
Mix amine salt (1.0 eq) and Phenyl Isothiocyanate (1.1 eq) in Ethanol.
-
Add Et3N (2.2 eq) dropwise at RT. Stir 4h.
-
Evaporate solvent to obtain crude thiourea.
-
-
Cyclization:
-
Dissolve crude thiourea in Ethanol.
-
Add catalytic p-Toluenesulfonic acid (pTsOH).[1] Reflux 2h.
-
Mechanism: The ketone oxygen attacks the thiocarbonyl carbon, followed by dehydration.
-
References
-
Delépine Reaction Mechanism & Utility
-
Oxazole Synthesis (Robinson-Gabriel)
-
Thiazole/Imidazole Divergence
-
Handling of Aminoketones (General Stability)
-
Compound Data & Safety
Sources
- 1. 2-Amino-1-pyridin-2-yl-ethanone | C7H8N2O | CID 18003415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Delepine reaction [organic-chemistry.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Delépine reaction - Wikipedia [en.wikipedia.org]
- 6. Reactions of 2-amino-2-thiazolines with isocyanates and isothiocyanates. Chemical and computational studies on the regioselectivity, adduct rearrangement, and mechanistic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1,3-Oxazole synthesis [organic-chemistry.org]
- 8. 2-amino-1-(1H-indol-3-yl)ethan-1-one hydrochloride | C10H11ClN2O | CID 42605104 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-amino-1-(pyridin-3-yl)ethan-1-one dihydrochloride - CAS:51746-82-8 - Sunway Pharm Ltd [3wpharm.com]
experimental procedure for N-acylation of 2-Amino-1-(pyridin-3-yl)ethanone
Application Note: Optimized N-Acylation Strategies for 2-Amino-1-(pyridin-3-yl)ethanone
Executive Summary
This guide details the experimental protocols for the
The primary challenge in handling this substrate is the high propensity of the free base (
Chemical Context & Stability Analysis
Substrate: 2-Amino-1-(pyridin-3-yl)ethanone dihydrochloride CAS: 54236-47-2 (HCl salt) Risk Profile: High instability upon neutralization.
The Dimerization Trap
Upon release of the free amine in the absence of an electrophile, two molecules of the substrate rapidly condense. The mechanism involves the nucleophilic attack of one amine on the ketone carbonyl of another, followed by dehydration and oxidation.
-
Path A (Desired): Amine attacks Acyl Chloride
Stable Amide. -
Path B (Undesired): Amine attacks Ketone
Dihydropyrazine Pyrazine.
To mitigate this, the concentration of the "free" amine must be kept low relative to the acylating agent, or the electrophile must be present before the base is added.
Experimental Protocols
Method A: Acylation via Acid Chlorides (Schotten-Baumann)
Best for: Simple acyl chlorides, robust scale-up, and cost-efficiency.
Reagents:
-
Substrate: 2-Amino-1-(pyridin-3-yl)ethanone
2HCl (1.0 equiv) -
Acyl Chloride: R-COCl (1.1 equiv)
-
Base: Sodium Bicarbonate (
) or Sodium Acetate ( ) -
Solvent: THF / Water (1:1 v/v) or EtOAc / Water
Protocol:
-
Preparation: Dissolve 2-amino-1-(pyridin-3-yl)ethanone
2HCl (10 mmol) in water (15 mL). The pH will be acidic (~pH 1-2). -
Biphasic Setup: Add THF (15 mL) and cool the mixture to
. -
Simultaneous Addition (Critical Step):
-
Simultaneously add the Acyl Chloride (11 mmol, diluted in 5 mL THF) and a saturated aqueous solution of
dropwise. -
Control: Maintain internal temperature
and pH between 7–8. -
Rationale: The biphasic system protects the generated amide from hydrolysis while the cool temperature retards dimerization.
-
-
Completion: Stir at
for 30 mins, then allow to warm to RT over 1 hour. Monitor by LC-MS. -
Workup:
-
Extract with EtOAc (
mL). -
Wash combined organics with Brine.
-
Dry over
and concentrate.
-
Method B: Acylation via Carboxylic Acids (HATU/EDC Coupling)
Best for: Complex carboxylic acids, chiral acids, or when acid chlorides are unstable.
Reagents:
-
Substrate: 2-Amino-1-(pyridin-3-yl)ethanone
2HCl (1.0 equiv) -
Carboxylic Acid: R-COOH (1.05 equiv)
-
Coupling Agent: HATU (1.1 equiv) or EDC
HCl / HOBt -
Base: DIPEA (N,N-Diisopropylethylamine) (3.5 equiv)
-
Solvent: DMF (anhydrous)
Protocol:
-
Activation: In a dry flask, dissolve the Carboxylic Acid (1.05 mmol) and HATU (1.1 mmol) in DMF (5 mL). Add DIPEA (1.0 equiv only) and stir for 5 minutes to activate the acid.
-
Substrate Addition: Add the 2-amino-1-(pyridin-3-yl)ethanone
2HCl salt (1.0 mmol) directly as a solid to the activated ester mixture. -
Controlled Neutralization: Cool to
. Add the remaining DIPEA (2.5 equiv) dropwise over 10 minutes.-
Why: This releases the free amine slowly in the presence of the active ester, ensuring immediate reaction and preventing self-condensation.
-
-
Reaction: Stir at
for 1 hour, then RT for 2–4 hours. -
Workup (Pyridine-Specific):
-
Dilute with EtOAc. Wash with 5%
solution (to remove DMF), then saturated . -
Note: Avoid strong acid washes during workup, as the pyridine ring in the product will protonate and extract into the aqueous layer.
-
Visualization of Workflows
Figure 1: Reaction Mechanism & Competitive Pathways
Caption: Path A (Green) represents the desired acylation. Path B (Red) shows the dimerization risk if the free base accumulates without electrophile present.
Figure 2: Decision Tree for Method Selection
Caption: Selection guide based on reagent availability. Method A is preferred for scale; Method B for complexity.
Data Analysis & Validation
Successful synthesis is confirmed by observing specific shifts in the
| Feature | Substrate (HCl Salt) | Product (Amide) | Diagnostic Change |
| Methylene ( | Downfield shift; splits to doublet if amide NH couples. | ||
| Pyridine C2-H | Remains aromatic singlet; slight shift depending on R-group. | ||
| Amide | N/A (Ammonium) | Appearance of broad triplet (exchangeable). | |
| Mass Spec (ESI) | Clear molecular ion shift. |
References
- Analogous Synthesis Protocol: "Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride." Google Patents (US7094928B2).
-
General Reactivity of
-Aminoketones: "On the inherent instability of alpha-amino alpha'-fluoro ketones." PubMed. Available at: [Link] -
Schotten-Baumann Conditions: "Reactions of Carboxylic Acids and Derivatives." University of Alberta Chemistry. Available at: [Link] (General Reference for Mechanism).
Troubleshooting & Optimization
Technical Support Center: Stability and Degradation Studies of 2-Amino-1-(pyridin-3-yl)ethanone
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 2-Amino-1-(pyridin-3-yl)ethanone (CAS No. 51941-15-2). This document is designed for researchers, scientists, and drug development professionals to provide a comprehensive understanding of the stability and degradation characteristics of this important chemical intermediate. As specific published stability data for this molecule is limited, this guide synthesizes information from the known reactivity of its functional groups—a primary amine, a ketone, and a pyridine ring—with established principles of forced degradation studies as outlined by the International Conference on Harmonisation (ICH).
This guide provides answers to frequently asked questions, troubleshooting for common experimental issues, and detailed protocols for conducting stability and degradation assessments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the handling, storage, and inherent stability of 2-Amino-1-(pyridin-3-yl)ethanone.
Q1: What are the recommended storage and handling conditions for 2-Amino-1-(pyridin-3-yl)ethanone?
Proper storage is critical to maintain the integrity of the compound. Based on general safety data for aminopyridines and related compounds, the following conditions are recommended.[1][2][3]
Handling:
-
Handle in a well-ventilated area to avoid the formation of dust and aerosols.[1]
-
Wear suitable personal protective equipment (PPE), including gloves, lab coat, and eye protection, to avoid contact with skin and eyes.[2][3]
-
Use non-sparking tools and prevent electrostatic discharge.[1]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2]
-
For long-term stability, refrigeration is recommended.[2]
-
Store away from incompatible materials such as strong acids, bases, and oxidizing agents.[2]
-
Protect from light and moisture, as related amino-pyridine compounds can be sensitive to both.[3][4]
| Parameter | Recommendation | Rationale |
| Temperature | Refrigerated (2-8 °C) | Minimizes thermal degradation and potential side reactions. |
| Atmosphere | Tightly sealed container, consider inert gas (N₂ or Ar) | Prevents oxidation from atmospheric oxygen and hydrolysis from moisture.[3] |
| Light | Amber vial or stored in the dark | Pyridine-containing molecules can be susceptible to photolytic degradation.[4] |
| Incompatibilities | Acids, Strong Bases, Oxidizing Agents | The basic amino group and pyridine nitrogen can react with acids, while the amino group is susceptible to oxidation.[2] |
Q2: What are the potential visual or physical signs of degradation?
While specific data is not available, degradation of similar compounds can often be observed visually.[4] Be vigilant for the following changes, which may indicate compromised purity:
-
Color Change: A shift from a white or off-white solid to yellow or brown.
-
Clumping or Caking: Absorption of moisture can change the physical appearance of the powder.
-
Odor Development: The generation of a noticeable or different odor.
If any of these signs are observed, it is crucial to re-analyze the material for purity before use.
Q3: What are the most likely degradation pathways for this molecule?
The structure of 2-Amino-1-(pyridin-3-yl)ethanone contains three key functional groups that dictate its reactivity and potential degradation pathways:
-
Primary Amine (-NH₂): This is a primary site for oxidative degradation.[5] It can also participate in condensation reactions with the ketone group, potentially leading to dimerization or polymerization under thermal or pH stress.
-
Ketone (C=O): While generally stable, the alpha-carbon to the ketone is activated, which could be relevant in certain base-catalyzed reactions.
-
Pyridine Ring: The nitrogen atom in the pyridine ring is a Lewis base and can be oxidized to form a pyridine N-oxide, a common metabolic and degradation pathway for pyridine-containing compounds.[6] The ring itself is aromatic and relatively stable but can be susceptible to harsh photolytic conditions.
Based on this, the primary expected degradation pathways are oxidation (at both the amino group and the pyridine nitrogen) and potentially dimerization/polymerization under heat.
Q4: Why are forced degradation studies necessary for this compound?
Forced degradation (or stress testing) is a critical component of drug development and is recommended by regulatory agencies like the ICH.[7][8][9] These studies serve several key purposes:
-
Pathway Elucidation: They help identify the most likely degradation products and the chemical pathways through which they form.[8]
-
Method Development: The data is essential for developing and validating a stability-indicating analytical method —a method capable of separating the intact parent compound from all its potential degradation products.[8][10]
-
Formulation and Packaging: Understanding how the molecule degrades under heat, light, and humidity informs the development of stable formulations and the selection of appropriate packaging.[8]
-
Intrinsic Stability: These studies reveal the inherent stability of the molecule and help predict its shelf-life under various conditions.[7]
Section 2: Troubleshooting Guide for Stability Studies
This section addresses specific issues that may arise during the experimental analysis of 2-Amino-1-(pyridin-3-yl)ethanone.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High baseline noise or extraneous peaks in HPLC chromatograms. | 1. Contaminated mobile phase or diluent.2. Leaching from sample vials or caps.3. Carryover from previous injections. | 1. Prepare fresh mobile phase daily using high-purity solvents and additives. Filter and degas thoroughly.2. Use inert vials (e.g., deactivated glass) and test blank injections with your diluent.3. Implement a robust needle wash protocol (e.g., using a strong solvent like methanol or acetonitrile) between injections. |
| Poor peak shape (tailing or fronting) for the parent compound. | 1. Mismatch between sample diluent and mobile phase.2. Secondary interactions with the column stationary phase (e.g., silanol interactions with the basic amine).3. Column overload. | 1. Dissolve and dilute the sample in the initial mobile phase whenever possible.2. Add a competitor to the mobile phase (e.g., 0.1% trifluoroacetic acid or formic acid to protonate the amine, or use a low-pH buffer like phosphate) to improve peak shape.3. Reduce the injection volume or sample concentration. |
| No significant degradation is observed under a stress condition. | 1. The stress condition is too mild (concentration, temperature, or duration is insufficient).2. The compound is inherently very stable under the tested condition. | 1. The goal is to achieve 5-20% degradation.[7] Systematically increase the stress level. For example, move from 0.1 M HCl to 1 M HCl, increase reflux time, or use a higher wattage UV lamp. |
| Complete or near-complete degradation is observed. | 1. The stress condition is too harsh. This prevents the identification of primary, intermediate degradation products. | 1. Reduce the stress level. Decrease the concentration of the stressor, lower the temperature, or shorten the exposure time. Analyze samples at earlier time points (e.g., 1, 2, 4 hours instead of 24 hours).[8] |
Section 3: Experimental Protocols
These protocols provide a validated framework for initiating stability and degradation studies.
Protocol 3.1: Development of a Stability-Indicating HPLC-UV Method
A robust, stability-indicating method is the cornerstone of any degradation study. Its purpose is to resolve the parent peak from all process impurities and degradation products.
Objective: To develop an HPLC method that can separate 2-Amino-1-(pyridin-3-yl)ethanone from its potential degradation products.
Materials:
-
HPLC system with UV/PDA detector
-
Reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Purified water (18.2 MΩ·cm)
-
Formic acid or Trifluoroacetic acid (TFA)
Methodology:
-
Wavelength Selection: Dissolve a small amount of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water) and acquire a UV spectrum from 200-400 nm. Select a detection wavelength that provides a strong signal for the parent compound (e.g., the λmax).
-
Initial Conditions (Scouting Run):
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
-
Sample Preparation: Prepare a ~0.5 mg/mL solution of 2-Amino-1-(pyridin-3-yl)ethanone in the initial mobile phase composition (e.g., 95:5 Mobile Phase A:B).
-
Method Optimization:
-
Inject a sample of the unstressed compound and a mixture of samples from the forced degradation studies (see Protocol 3.2).
-
Goal: Achieve baseline separation between the parent peak and all degradation product peaks. The peak purity of the parent peak should be high (>0.999) in the stressed samples.
-
Adjustments: If separation is poor, modify the gradient slope, change the organic modifier (e.g., to methanol), or adjust the pH of the mobile phase.
-
Protocol 3.2: Forced Degradation (Stress Testing) Workflow
This protocol outlines the steps for subjecting the compound to various stress conditions as recommended by ICH guidelines.[7][10][11]
Caption: Workflow for forced degradation studies.
Detailed Stress Conditions:
| Stress Condition | Protocol | Mechanism Insight |
| Acidic Hydrolysis | 1. To 1 mL of stock solution, add 1 mL of 0.1 M HCl. 2. Incubate at 60°C. 3. At specified time points (e.g., 2, 8, 24h), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute for HPLC analysis.[11] | Tests the stability of the compound in an acidic environment, which is relevant for formulation and potential oral administration. |
| Basic Hydrolysis | 1. To 1 mL of stock solution, add 1 mL of 0.1 M NaOH. 2. Incubate at 60°C. 3. At specified time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for HPLC analysis.[11] | Assesses stability in alkaline conditions. The α-proton to the ketone may be reactive under these conditions. |
| Oxidative Degradation | 1. To 1 mL of stock solution, add 1 mL of 3% H₂O₂. 2. Keep at room temperature, protected from light. 3. Monitor at regular intervals. When degradation is observed, dilute the sample for HPLC analysis.[7][11] | The primary amine and pyridine nitrogen are susceptible to oxidation, which is a common degradation pathway in the presence of atmospheric oxygen or residual peroxides.[5][6] |
| Thermal Degradation | 1. Place a thin layer of the solid compound in a vial. 2. Heat in a calibrated oven at a temperature below the melting point (e.g., 80°C). 3. At specified time points, withdraw a sample, dissolve in diluent, and analyze by HPLC. | Evaluates the solid-state stability of the compound, which is critical for determining shelf-life and shipping conditions. |
| Photolytic Degradation | 1. Expose the compound (in solution and solid state) to a light source that provides both UV and visible output, as specified by ICH Q1B guidelines. 2. Analyze samples at appropriate time points alongside a dark control sample.[10] | Determines if the compound is light-sensitive, which dictates packaging requirements (e.g., amber vials, opaque containers). |
Section 4: Proposed Degradation Pathway and Data Interpretation
After running the stressed samples on the HPLC-UV system, the next step is to identify the degradation products. This is typically achieved by LC-MS, which provides the mass-to-charge ratio (m/z) of the degradants.
Caption: Proposed degradation pathways for 2-Amino-1-(pyridin-3-yl)ethanone.
Interpretation:
-
Mass Analysis: Compare the m/z of the peaks in the stressed sample chromatograms to the parent compound.
-
An increase of 16 amu (e.g., to m/z 153) strongly suggests oxidation (addition of an oxygen atom), likely forming the Pyridine N-oxide .[6]
-
A decrease of 2 amu (e.g., to m/z 135) could indicate oxidation of the primary amine to an imine.
-
A mass corresponding to approximately double the parent mass minus water (e.g., 2*136 - 18 = 254) suggests the formation of a dimer , possibly through a condensation reaction.
-
-
Fragmentation Analysis (MS/MS): To confirm the structure, perform fragmentation analysis on the degradant peaks. The fragmentation pattern can reveal the location of the chemical modification.
By systematically applying these protocols and interpretation strategies, researchers can build a comprehensive stability profile for 2-Amino-1-(pyridin-3-yl)ethanone, ensuring its quality and suitability for downstream applications in research and development.
Section 5: References
-
ECHEMI. (n.d.). Buy Ethanone, 2-amino-1-(3-pyridinyl)- from Dayang Chem (Hangzhou) Co.,Ltd. Retrieved from
-
R Discovery. (n.d.). Forced Degradation Studies Research Articles - Page 1. Retrieved from
-
Fisher Scientific. (2024). Safety Data Sheet. Retrieved from
-
Loba Chemie. (2016). 2-AMINO PYRIDINE FOR SYNTHESIS MSDS. Retrieved from
-
ResearchGate. (n.d.). Summary of forced degradation studies. Retrieved from
-
BenchChem. (n.d.). An In-depth Technical Guide on the Stability and Degradation of 2-Amino-2-(pyridin-3-yl)acetonitrile. Retrieved from
-
Asian Journal of Pharmaceutical Research. (2013). Forced Degradation Study: An Important Tool in Drug Development. Retrieved from
-
Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Retrieved from
-
Journal of Pharmaceutical and Biomedical Analysis. (n.d.). Forced degradation and impurity profiling. Retrieved from
-
BenchChem. (n.d.). Stability and storage conditions for 2-[(3-Amino-2-pyridinyl)amino]-1-ethanol. Retrieved from
-
Wikipedia. (n.d.). Pyridine. Retrieved from
-
Veeprho Pharmaceuticals. (2020). Peptides and Probable Degradation Pathways. Retrieved from
Sources
- 1. echemi.com [echemi.com]
- 2. fishersci.com [fishersci.com]
- 3. lobachemie.com [lobachemie.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. veeprho.com [veeprho.com]
- 6. Pyridine - Wikipedia [en.wikipedia.org]
- 7. asianjpr.com [asianjpr.com]
- 8. biomedres.us [biomedres.us]
- 9. library.dphen1.com [library.dphen1.com]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting the NMR Spectrum of 2-Amino-1-(pyridin-3-yl)ethanone
Welcome to the technical support center for the NMR spectral analysis of 2-Amino-1-(pyridin-3-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in interpreting the NMR spectrum of this compound. Here, we address common issues in a question-and-answer format, providing in-depth explanations and actionable troubleshooting steps.
Frequently Asked Questions (FAQs)
Q1: My baseline is noisy and my peaks are broad. What are the likely causes and how can I fix this?
A1: Broad peaks and a noisy baseline in your NMR spectrum can stem from several factors, ranging from sample preparation to instrument settings.[1][2][3]
Common Causes and Solutions:
-
Poor Shimming: The homogeneity of the magnetic field is crucial for sharp signals. If the shimming is not optimized, all peaks in the spectrum will be broad.
-
Troubleshooting: Re-shim the instrument, paying close attention to the lock signal. If the lock signal is unstable or difficult to optimize, it may indicate a problem with the sample itself or the instrument.
-
-
Sample Concentration: A sample that is too concentrated can lead to increased viscosity, which in turn causes broader lines. Conversely, a very dilute sample will have a poor signal-to-noise ratio.
-
Troubleshooting: For ¹H NMR, a concentration of 5-25 mg in 0.6-0.7 mL of deuterated solvent is typically recommended. For ¹³C NMR, a more concentrated sample is often necessary.
-
-
Insoluble Material: The presence of suspended solid particles in the NMR tube will severely distort the magnetic field homogeneity, leading to broad peaks.[4]
-
Troubleshooting: Always filter your sample into the NMR tube through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.[4]
-
-
Paramagnetic Impurities: The presence of paramagnetic substances, such as dissolved oxygen or metal ions, can cause significant peak broadening.
-
Troubleshooting: To remove dissolved oxygen, you can bubble an inert gas like nitrogen or argon through the sample (with care to avoid blowing the sample out of the tube) or use the freeze-pump-thaw method for more sensitive samples.
-
Q2: The chemical shift of my amino (-NH₂) protons is not where I expect it to be, and the peak is very broad. Why is this happening?
A2: The chemical shift and appearance of the amino (-NH₂) protons are highly variable and depend on several factors.
Key Factors Influencing -NH₂ Signal:
-
Proton Exchange: The protons on the nitrogen atom can undergo rapid chemical exchange with other labile protons in the sample, such as traces of water or acidic impurities.[5][6] This exchange process is often on a timescale that is fast relative to the NMR experiment, leading to a broadening of the -NH₂ signal.[2][5]
-
Hydrogen Bonding: The extent of hydrogen bonding involving the amino group can significantly affect its chemical shift. Factors like concentration and solvent choice play a major role here.[5]
-
Solvent Effects: The choice of deuterated solvent can have a pronounced impact on the chemical shift of the -NH₂ protons.[5]
-
Temperature and Concentration: Both temperature and sample concentration can alter the rate of proton exchange and the degree of hydrogen bonding, thus affecting the peak's position and width.[5]
Troubleshooting and Confirmation:
-
D₂O Exchange: To confirm the identity of the -NH₂ peak, add a drop of deuterium oxide (D₂O) to your NMR tube, shake it vigorously, and re-acquire the spectrum.[1][5] The labile amino protons will exchange with deuterium, causing the -NH₂ peak to disappear or significantly decrease in intensity.[1][5]
Caption: D₂O exchange with an amino group.
Q3: The signals for the pyridine ring protons are overlapping or difficult to assign. What can I do to improve their resolution?
A3: The protons on the pyridine ring of 2-Amino-1-(pyridin-3-yl)ethanone can sometimes be crowded, making definitive assignment challenging.
Strategies for Improved Resolution and Assignment:
-
Change the Solvent: The chemical shifts of aromatic protons can be sensitive to the choice of deuterated solvent.[7][8] Solvents like benzene-d₆ or pyridine-d₅ can induce different chemical shifts compared to chloroform-d, potentially resolving overlapping signals.[7][8] This is due to anisotropic effects and specific solute-solvent interactions.[7][9][10]
-
Higher Field Strength: If available, acquiring the spectrum on a higher-field NMR spectrometer will increase the chemical shift dispersion in Hertz, which can help to resolve closely spaced multiplets.
-
2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) can be invaluable for identifying which protons are coupled to each other, aiding in the assignment of the pyridine ring signals.
Q4: I am seeing unexpected peaks in my spectrum. How can I determine if they are from impurities or something else?
A4: Unidentified peaks in an NMR spectrum are a common issue. A systematic approach can help to identify their origin.
Identifying Unknown Peaks:
-
Residual Solvents: The most common source of extra peaks is residual protio-solvent from the reaction or purification steps.
-
Starting Materials or Byproducts: Compare the spectrum of your product with those of the starting materials to see if any unreacted material remains. Consider potential side reactions that may have occurred during the synthesis.
-
Grease: A broad multiplet around 1.2-1.4 ppm can often be attributed to grease from glassware joints. Ensure all glassware is thoroughly cleaned.
-
Water: A peak for water is often present and its chemical shift is highly dependent on the solvent and temperature.[13][14] In CDCl₃, it typically appears around 1.56 ppm.[13]
| Common Impurity | Typical ¹H Chemical Shift (ppm) in CDCl₃ | Multiplicity |
| Acetone | 2.17 | Singlet |
| Dichloromethane | 5.30 | Singlet |
| Diethyl Ether | 1.21 (t), 3.48 (q) | Triplet, Quartet |
| Ethyl Acetate | 1.26 (t), 2.05 (s), 4.12 (q) | Triplet, Singlet, Quartet |
| Hexane | 0.88 (t), 1.26 (m) | Triplet, Multiplet |
| Toluene | 2.36 (s), 7.17-7.29 (m) | Singlet, Multiplet |
| Water | 1.56 | Singlet (often broad) |
Data sourced from publicly available chemical shift tables.[13][14]
Q5: How can I differentiate between the protons on the pyridine ring? What are their expected chemical shifts and coupling constants?
A5: The substitution pattern on the pyridine ring in 2-Amino-1-(pyridin-3-yl)ethanone leads to a distinct set of signals.
Expected ¹H NMR Signals:
-
H2 (ortho to N): This proton is the most deshielded due to its proximity to the electronegative nitrogen and the carbonyl group. It will appear as a doublet of doublets (or a more complex multiplet) at the lowest field of the aromatic protons.
-
H6 (ortho to N): This proton is also deshielded by the nitrogen and will appear at a relatively low field, likely as a doublet of doublets.
-
H4 (para to N): This proton will be a doublet of triplets (or a complex multiplet) and will be shifted downfield, but generally to a lesser extent than H2 and H6.
-
H5 (meta to N): This proton is typically the most shielded of the pyridine protons and will appear at the highest field in the aromatic region, likely as a doublet of doublets.
-
-CH₂- (methylene): The protons of the methylene group adjacent to the carbonyl and the amino group will appear as a singlet, typically in the range of 3.5-4.5 ppm.[15]
-
-NH₂ (amino): As discussed in Q2, this peak will be a broad singlet with a variable chemical shift.[5]
Typical Coupling Constants for the Pyridine Ring:
| Coupling | Typical Range (Hz) |
| ³J (ortho) | 4.0 - 6.0 |
| ⁴J (meta) | 1.0 - 3.0 |
| ⁵J (para) | < 1.0 |
These are approximate values and can vary.[16][17]
Caption: Structure of 2-Amino-1-(pyridin-3-yl)ethanone.
Experimental Protocols
Standard ¹H NMR Sample Preparation
-
Weighing the Sample: Accurately weigh 5-10 mg of 2-Amino-1-(pyridin-3-yl)ethanone into a clean, dry vial.[18]
-
Adding the Solvent: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD-d₄) to the vial.[19][20]
-
Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved.[18][19]
-
Filtering: Prepare a filter by placing a small, tight plug of glass wool into a Pasteur pipette.[4]
-
Transfer: Filter the solution through the prepared pipette directly into a clean, dry 5 mm NMR tube.[4]
-
Capping: Cap the NMR tube securely.
-
Labeling: Clearly label the NMR tube with the sample identification.
D₂O Exchange Experiment
-
Acquire Initial Spectrum: Prepare and run a standard ¹H NMR spectrum of your sample as described above.
-
Add D₂O: Add 1-2 drops of deuterium oxide (D₂O) to the NMR tube.
-
Mix: Cap the tube and shake it vigorously for about 30 seconds to ensure thorough mixing.
-
Re-acquire Spectrum: Place the NMR tube back into the spectrometer and acquire a second ¹H NMR spectrum using the same parameters.
-
Analysis: Compare the two spectra. The peak corresponding to the -NH₂ protons should have disappeared or significantly diminished in the second spectrum.[1][5]
References
-
A Study of Solvent Effects on the 13C Nuclear Magnetic Resonance Spectra of Cholesterol, Pyridine, And Uridine. Canadian Journal of Chemistry. [Link]
-
Solvent effect on the 1H NMR spectra of a pyridinocalix(4)arene derivative and its protonation constants in methanol. SciELO Argentina. [Link]
-
Pyridine-induced solvent shifts in the nuclear magnetic resonance spectra of hydroxylic compounds. Journal of the American Chemical Society. [Link]
-
Analysis of the NMR Spectrum of Pyridine. AIP Publishing. [Link]
-
NMR Spectroscopy Of Amines. JoVE. [Link]
-
Pyridine-induced solvent shifts in the nuclear magnetic resonance spectra of hydroxylic compounds. datapdf.com. [Link]
-
NMR Sample Preparation. University of Wisconsin-Madison. [Link]
-
How does solvent choice effect chemical shift in NMR experiments? Reddit. [Link]
-
How to Prepare Samples for NMR. University of Bristol. [Link]
-
Troubleshooting: ¹H NMR Spectroscopy. University of Rochester. [Link]
-
Preparing an NMR sample. University of York. [Link]
-
NMR Sample Preparation. Iowa State University. [Link]
-
Sample Preparation. University of California, San Diego. [Link]
-
Lecture 3: Coupling Constants. Harvard University. [Link]
-
NMR Methods for Characterizing the Basic Side Chains of Proteins: Electrostatic Interactions, Hydrogen Bonds, and Conformational Dynamics. PMC. [Link]
-
Obtaining and Interpreting NMR Spectra. Chemistry LibreTexts. [Link]
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. [Link]
-
NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. ACS Publications. [Link]
-
Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]
-
Coupling Constants Identify Coupled Protons. Chemistry LibreTexts. [Link]
-
Basic Practical NMR Concepts. Michigan State University. [Link]
-
NMR Chemical Shifts of Common Solvents as Trace Impurities. Carl ROTH. [Link]
Sources
- 1. Troubleshooting [chem.rochester.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 4. Chemistry Teaching Labs - Preparing an NMR sample [chemtl.york.ac.uk]
- 5. Video: NMR Spectroscopy Of Amines [jove.com]
- 6. NMR Methods for Characterizing the Basic Side Chains of Proteins: Electrostatic Interactions, Hydrogen Bonds, and Conformational Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solvent effect on the 1H NMR spectra of a pyridinocalix(4)arene derivative and its protonation constants in methanol [scielo.org.ar]
- 8. reddit.com [reddit.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. datapdf.com [datapdf.com]
- 11. scs.illinois.edu [scs.illinois.edu]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 14. carlroth.com [carlroth.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. pubs.aip.org [pubs.aip.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 19. nmrprobe.org [nmrprobe.org]
- 20. depts.washington.edu [depts.washington.edu]
Technical Support Center: Managing 2-Amino-1-(pyridin-3-yl)ethanone Salts
The following guide serves as a specialized Technical Support Center for researchers working with 2-Amino-1-(pyridin-3-yl)ethanone salts (e.g., dihydrochloride). It is designed to address the common "Ticket: Sticky/Deliquescent Solid" scenario encountered in drug discovery workflows.
Status: Active | Tier: Level 3 (Senior Scientist) | Topic: Hygroscopicity & Stability Management
Executive Summary: The Core Challenge
User Issue: "My solid product turned into a sticky gum (or liquid) after exposure to air." Root Cause: 2-Amino-1-(pyridin-3-yl)ethanone salts (typically HCl or HBr) are alpha-aminoketones . These compounds possess a "double threat" profile:
-
High Hygroscopicity: The presence of both a pyridinium nitrogen and a primary ammonium group creates a highly polar ionic lattice that aggressively scavenges atmospheric moisture.
-
Chemical Instability: If the salt absorbs enough water to allow molecular mobility (deliquescence), and if the local pH shifts, the compound is prone to rapid self-condensation (dimerization) into pyrazine derivatives.
Immediate Action Required: Isolate from moisture immediately. Do not heat wet material without vacuum.
Troubleshooting Guide: Recovery & Handling
Issue A: "The salt has deliquesced (turned into a liquid oil)."
Diagnosis: The critical relative humidity (CRH) of the salt was exceeded, leading to spontaneous dissolution in absorbed water. Recovery Protocol: Do NOT attempt to dry by heating in an oven (risk of degradation). Follow this "Rescue Workflow":
-
Solvent Trituration: Add anhydrous isopropanol (IPA) or acetonitrile (MeCN) to the oil. These solvents are typically poor solvents for the salt but miscible with water.
-
Sonication: Sonicate briefly to induce precipitation of the solid.
-
Filtration: Filter under an inert atmosphere (Nitrogen/Argon blanket).
-
Drying: Transfer immediately to a vacuum desiccator over
(Phosphorus Pentoxide).
Issue B: "I need to weigh exact amounts, but the weight keeps increasing."
Diagnosis: Rapid surface adsorption of water (kinetic hygroscopicity). Solution:
-
Technique: Use the "Difference by Weighing" method inside a glove bag or box.
-
Hardware: If a glove box is unavailable, use pre-tared septum vials . Inject solvent directly into the vial to create a stock solution, then dispense volumetrically rather than gravimetrically.
Deep Dive: Stability & Degradation Mechanism
Understanding why moisture is dangerous is critical for protocol adherence. The free base of 2-amino-1-(pyridin-3-yl)ethanone is unstable. In the salt form, the protonated amine prevents nucleophilic attack. However, moisture provides a medium for proton transfer and mobility.
Visualization: The Dimerization Trap
The following diagram illustrates the chemical risk if the salt is allowed to hydrolyze or if the free base is liberated.
Caption: Figure 1. Degradation pathway of alpha-aminoketones. Moisture uptake facilitates the transition from a stable lattice to a mobile phase where dimerization occurs.
FAQ: Optimization & Prevention
Q1: Can I change the counter-ion to reduce hygroscopicity?
Answer: Yes. The HCl salt is often the most hygroscopic due to the high charge density of the chloride ion.
-
Recommendation: Perform a salt screen.[1]
-
Tier 1 Alternative: Hydrobromide (HBr) . Often crystallizes better than HCl but may still be hygroscopic.
-
Tier 2 Alternative: Tosylate (p-Toluenesulfonate) or Mesylate . These large, lipophilic anions often pack better in the crystal lattice and repel water, significantly raising the Critical Relative Humidity (CRH).
-
Avoid: Acetates (too weak, risk of free base liberation) or Sulfates (often form amorphous gums).
-
Q2: What are the best conditions for recrystallization?
Answer: You must minimize amorphous content, as amorphous solids are significantly more hygroscopic than crystalline ones.
-
Solvent System: Methanol/Diethyl Ether or Ethanol/MTBE.
-
Method: Dissolve in minimum hot alcohol, cool slowly, then add the ether anti-solvent dropwise.
-
Critical Step: Do not "crash out" the solid rapidly on ice; this creates defects/amorphous regions. Slow cooling yields a more stable crystal lattice.
Q3: How should I store the bulk material?
Answer:
-
Primary Container: Amber glass vial with a Teflon-lined cap.
-
Secondary Container: Heat-sealed aluminized Mylar bag containing a sachet of silica gel or molecular sieves.
-
Temperature: -20°C is standard, but warm to room temperature before opening to prevent condensation on the cold solid.
Comparative Data: Salt Form Properties
(Theoretical projection based on alpha-aminoketone class behavior)
| Parameter | Hydrochloride (HCl) | Tosylate (TsOH) | Free Base |
| Hygroscopicity | High (Deliquescent) | Low to Moderate | N/A (Oily/Unstable) |
| Melting Point | Broad (due to water) | Sharp (High) | Low / Liquid |
| Stability | Good (if dry) | Excellent | Poor (Dimerizes) |
| Solubility (Water) | Very High | Moderate | Low |
Experimental Workflow: Drying Protocol
Use this flowchart to determine the safe drying method for your specific batch status.
Caption: Figure 2. Decision logic for processing wet 2-Amino-1-(pyridin-3-yl)ethanone salts.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 93103-00-5, 2-Amino-1-(pyridin-3-yl)ethanone hydrochloride. Retrieved from [Link]
-
NIST Chemistry WebBook. Ethanone, 1-(2-pyridinyl)- (Analogous Structure Data). Retrieved from [Link]
Sources
Technical Support Center: Scale-Up Synthesis of 2-Amino-1-(pyridin-3-yl)ethanone
Current Status: Operational Topic: Scale-Up Synthesis & Troubleshooting Molecule: 2-Amino-1-(pyridin-3-yl)ethanone (Salt forms: Hydrochloride/Dihydrochloride) CAS: 5090-29-9 (HCl salt)
Part 1: Critical Safety & Stability Directive
WARNING: READ BEFORE STARTING
The "Black Tar" Phenomenon: The most common failure mode for this synthesis is the degradation of the free base amine.
-
The Trap: Unlike typical amines,
-aminoketones are inherently unstable in their free base form. They undergo rapid self-condensation to form dihydropyrazines, which subsequently oxidize to pyrazines or polymerize into intractable black tars. -
The Rule: NEVER isolate 2-amino-1-(pyridin-3-yl)ethanone as a free base. You must maintain acidic conditions (pH < 3) throughout the final workup and isolate it immediately as a stable salt (HCl or HBr).
Safety Alert:
-
Lachrymators: The intermediate, 2-bromo-1-(pyridin-3-yl)ethanone, is a potent lachrymator (tear gas). All operations involving the bromoketone must be performed in a high-efficiency fume hood.
-
Formaldehyde Generation: The Delépine reaction releases formaldehyde (carcinogen) during the acid hydrolysis step.[1] Ensure adequate scrubbing or ventilation.
Part 2: Recommended Scale-Up Workflow (The Delépine Route)
We recommend the Delépine Reaction over the Gabriel Synthesis or Azide Reduction for scale-up.
-
Why? It avoids the explosion hazards of organic azides and the poor atom economy of hydrazinolysis (Gabriel). Crucially, the hexaminium salt intermediate usually precipitates from the reaction mixture, acting as a "self-purifying" step that removes unreacted starting materials before the final hydrolysis.
The Process Flow
Caption: Optimized Delépine workflow emphasizing the isolation of the stable hexaminium salt to ensure purity.
Part 3: Troubleshooting Guide (Q&A)
Phase 1: Bromination of 3-Acetylpyridine
Q: I am seeing significant amounts of dibrominated impurity (>10%). How do I stop this? A: This is a classic stoichiometry issue.
-
The Cause: The reaction rate of the monobromo species is often comparable to the starting material. If you add bromine too quickly or run at high temperatures, the second bromination occurs.
-
The Fix:
-
Stoichiometry: Use a slight deficit of bromine (
eq). It is easier to wash away unreacted starting material (3-acetylpyridine) than to separate the di-bromo impurity. -
Catalysis: Ensure you are using HBr (48% aq) or AcOH as a catalyst. The reaction proceeds via the enol/enamine form.
-
Temperature: Keep the addition temperature between
and allow it to warm to RT only after addition is complete.
-
Q: The reaction mixture solidified/stalled during bromine addition. A: The pyridine nitrogen is acting as a base.
-
The Mechanism: Pyridine forms a complex with bromine or HBr, potentially precipitating as a pyridinium perbromide salt, which removes the reagent from the solution.
-
The Fix: Use a solvent system that solubilizes the salt, such as Glacial Acetic Acid or HBr/Acetic Acid mixtures. If using DCM/Chloroform, ensure vigorous stirring to handle the slurry.
Phase 2: Amination (Hexamine Addition)
Q: The hexaminium salt is not precipitating, or the yield is low. A: Solvent polarity is the key variable here.
-
The Science: The hexaminium salt is ionic. It is soluble in water and highly polar solvents but insoluble in non-polar or moderately polar organic solvents.
-
The Fix:
-
If using Chloroform/DCM : The salt should crash out. Add diethyl ether or MTBE to force precipitation if necessary.
-
If using Acetone : This is often the best solvent for this step as the salt is virtually insoluble.
-
Protocol Adjustment: Dissolve the crude bromoketone in a minimum amount of DCM, then pour this into a solution of Hexamine in Acetone or Ethyl Acetate. The product will precipitate immediately as a white/cream solid.
-
Phase 3: Hydrolysis & Isolation
Q: My product turned black/brown during the final workup. A: You likely neutralized the solution.
-
The Mechanism: As detailed in the Safety section, the free amine dimerizes.
-
The Fix:
-
Hydrolysis: Use concentrated HCl in Ethanol (Ethanolic HCl).
-
Isolation: Cool the reaction mixture to
. The ammonium chloride (byproduct) and the product hydrochloride may both precipitate. -
Purification: Recrystallize from Ethanol/Water or Methanol/IPA. The inorganic ammonium salts are less soluble in absolute ethanol than the organic product.
-
NEVER use aqueous NaOH or NaHCO3 to "free base" and extract.
-
Q: I smell formaldehyde strongly even after drying. A: The hydrolysis was incomplete or the washing was insufficient.
-
The Fix: The hydrolysis releases 6 equivalents of formaldehyde per molecule. Ensure the hydrolysis step refluxes for at least 2-4 hours. Wash the final filter cake thoroughly with cold ethanol to remove formaldehyde acetals.
Part 4: Quantitative Data & Protocols
Standardized Reaction Parameters
| Parameter | Recommended Range | Critical Note |
| Bromine Eq. | 0.95 – 0.98 eq | Avoid >1.0 to prevent dibromination. |
| Hexamine Eq. | 1.05 – 1.10 eq | Slight excess ensures complete consumption of lachrymator. |
| Hydrolysis Temp | Reflux ( | Required to break the adamantane cage. |
| pH Control | pH < 2 | CRITICAL. Never exceed pH 4. |
| Storage | Hygroscopic salt. Protect from moisture. |
The Degradation Pathway (Why we use salts)
Caption: The instability of alpha-aminoketones drives the requirement for salt formation.
References
-
Mechanism of
-Aminoketone Instability: Myers, A. G., & Barbay, J. K. (2001).[2] On the inherent instability of alpha-amino alpha'-fluoro ketones.[2] Organic Letters, 3(3), 425–428.[2] -
The Delépine Reaction (General Methodology): Brandänge, S., & Rodriguez, B. (1988).[3] A Convenient Route to 3-Pyrroline Utilizing the Delépine Reaction.[3][4] Synthesis, 1988(04), 347-348.
-
Scale-Up of Pyridine Derivatives (Patent Reference): Process for the synthesis of 2-aminopyridine derivatives.[5][6][7] (US Patent 7,094,928 B2). This patent illustrates the handling of similar aminoketone intermediates via hexamine.[8]
-
Safety Data (Lachrymators): National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 122130, 2-Bromo-1-(pyridin-3-yl)ethanone.
Sources
- 1. Delépine reaction - Wikipedia [en.wikipedia.org]
- 2. On the inherent instability of alpha-amino alpha'-fluoro ketones. Evidence for their transformation to reactive oxyvinyliminium ion intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Delepine reaction [organic-chemistry.org]
- 4. A Convenient Route to 3-Pyrroline Utilizing the Delépine Reaction [organic-chemistry.org]
- 5. data.epo.org [data.epo.org]
- 6. US20060047124A1 - Process for preparing 2-aminopyridine derivatives - Google Patents [patents.google.com]
- 7. CN102276526B - Synthesis method of 2-amino pyridine compounds - Google Patents [patents.google.com]
- 8. US7094928B2 - Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride - Google Patents [patents.google.com]
preventing decomposition of 2-Amino-1-(pyridin-3-yl)ethanone during storage
Introduction: The Stability Paradox
You are likely accessing this guide because your white crystalline solid has turned yellow or brown, or your LCMS shows a mass peak exactly
2-Amino-1-(pyridin-3-yl)ethanone belongs to a class of compounds known as
As a Senior Application Scientist, I must emphasize one rule above all others: Never store this compound as a free base. The protocols below are designed to maintain the compound in its protonated (salt) state, which is the only kinetic barrier preventing it from destroying itself.
Module 1: The Mechanism of Failure
To prevent decomposition, you must understand how it happens. The primary degradation pathway is intermolecular condensation leading to pyrazine derivatives. This is an autocatalytic process; once it starts, the water byproduct facilitates further degradation.
Degradation Pathway (Graphviz Diagram)
The following diagram illustrates the dimerization of the free base into a dihydropyrazine, followed by oxidative aromatization into a pyrazine. This is responsible for the yellow/brown discoloration.
Caption: Figure 1. The autocatalytic dimerization pathway. The free amine attacks the ketone of a neighboring molecule, releasing water which catalyzes further reaction.
Module 2: Storage & Handling Protocols
This section outlines the Self-Validating Storage System . If you follow these steps, the compound remains stable. If you deviate, the physical indicators (color/texture) will alert you immediately.
Solid State Storage
| Parameter | Specification | Scientific Rationale |
| Salt Form | Dihydrochloride (2HCl) or HCl | The amine must be protonated ( |
| Temperature | -20°C (Preferred) or 2-8°C | Lowers the kinetic energy available for the condensation reaction. |
| Atmosphere | Argon/Nitrogen Flush | Prevents oxidative aromatization of the dihydropyrazine intermediate. |
| Desiccation | Required | Water acts as a proton shuttle, facilitating the initial nucleophilic attack. |
Protocol:
-
Vials must be sealed with Parafilm under an inert atmosphere.
-
Store inside a secondary container (desiccator or jar) containing active desiccant (e.g., Drierite).
-
Validation: Inspect visually before use. Pure salt is white/off-white. Yellow crust indicates moisture ingress and partial degradation.
Solution Handling (Critical)
WARNING: The "ticking clock" starts the moment you dissolve the solid.
-
Solvent Choice:
-
Preferred: Methanol, Water (Acidified).
-
Avoid: DMSO (Oxidant), DMF (often contains basic amines).
-
-
The "Acid Spike" Technique:
-
When preparing stock solutions, add 1% v/v 1N HCl or Acetic Acid to the solvent before adding the solid.
-
Why? This ensures that even if the solvent has trace alkalinity, the equilibrium remains shifted toward the stable ammonium salt.
-
-
Usage Window:
-
Use solutions immediately (within 4 hours).
-
Never store solutions overnight, even at 4°C.
-
Module 3: Troubleshooting & FAQs
Q1: My compound arrived as a yellow sticky solid. Is it usable?
Diagnosis: Likely significant degradation to the pyrazine derivative. Test: Run an LCMS.
-
Target Mass (M+H): ~137 Da (Monomer).
-
Impurity Mass: ~237 Da (Pyrazine dimer:
). Resolution: If the impurity is >5%, recrystallization is difficult due to the "oily" nature of the impurities. Re-order is recommended. If you must salvage, attempt precipitation from cold MeOH/Ether, but yields will be low.
Q2: Can I perform a free-basing extraction (DCM/Water)?
Strictly No. Standard workups involve neutralizing the salt with NaHCO3 and extracting into organic solvent.
-
Result: As the concentration of the free base increases in the organic layer, the intermolecular reaction rate increases exponentially (
). You will isolate a brown oil consisting mostly of dimer. -
Alternative: Use the crude salt directly in the next step (e.g., condensation with an aldehyde). Add the base (e.g., Triethylamine) in situ only when the electrophile is present to trap the free amine immediately.
Q3: Why does the MSDS say "Store at Room Temp" but you say -20°C?
Context: Commercial MSDS documents often list "safe" storage for safety (flammability/toxicity), not "optimal" storage for chemical purity. For
Module 4: Decision Tree for Experiment Planning
Use this flow to determine the correct handling procedure for your specific application.
Caption: Figure 2. Operational decision tree for handling and solvent selection.
References
-
Sigma-Aldrich (MilliporeSigma). Safety Data Sheet: 2-Amino-1-(pyridin-3-yl)ethanone hydrochloride. (Accessed 2026). Confirms toxicity and hygroscopic nature.
-
Myers, A. G., & Barbay, J. K. (2001).[2] On the inherent instability of alpha-amino alpha'-fluoro ketones.[2]Organic Letters , 3(3), 425-428.[2] (Establishes the fundamental instability of
-aminoketones and their tendency toward enolization/condensation). -
Chao, B. S., et al. (2012). Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes.[3][4][5]Organic & Biomolecular Chemistry , 10, 2126-2132.[4] (Details the dimerization mechanism of
-amino carbonyls to pyrazines). -
Fisher Scientific. Safety Data Sheet: 3-Pyridinol, 2-amino- (Analogous handling). Confirms storage requirements: "Keep in a dry, cool and well-ventilated place."
Sources
- 1. α-Aminoketone synthesis by addition [organic-chemistry.org]
- 2. On the inherent instability of alpha-amino alpha'-fluoro ketones. Evidence for their transformation to reactive oxyvinyliminium ion intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
structural confirmation of 2-Amino-1-(pyridin-3-yl)ethanone by X-ray crystallography
Executive Summary
In the development of pyridine-based pharmaceutical intermediates, 2-Amino-1-(pyridin-3-yl)ethanone (often handled as its hydrochloride salt, CAS 93103-00-5) serves as a critical scaffold for synthesizing beta-adrenergic agonists and kinase inhibitors.
While Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are standard for routine identification, they frequently fail to resolve protonation site ambiguity (pyridinium vs. ammonium) and salt stoichiometry in the solid state. This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) against spectroscopic alternatives, demonstrating why SC-XRD is the requisite "Gold Standard" for structural confirmation of this amphoteric scaffold.
The Structural Challenge: Why Standard Analytics Fail
The molecule contains two basic nitrogen centers and a carbonyl group, creating a "perfect storm" for structural ambiguity in solution-phase analysis.
The Ambiguity Matrix
| Feature | The Analytical Problem |
| Protonation Site | The molecule has a pyridine nitrogen ( |
| Tautomerism | Potential for keto-enol tautomerism exists. While the keto form is dominant, stabilization by hydrogen bonding in the solid state can only be confirmed by X-ray. |
| Salt Stoichiometry | Distinguishing between the monohydrochloride and dihydrochloride forms via |
Comparative Analysis: SC-XRD vs. NMR/MS
The following table contrasts the performance of X-ray crystallography against traditional spectroscopic methods for this specific compound.
Table 1: Performance Comparison Guide
| Parameter | SC-XRD (The Solution) | HR-MS (The Support) | |
| Connectivity | Definitive. Direct visualization of electron density maps. | High. Inferred via scalar couplings (COSY, HMBC). | Medium. Mass-to-charge ratio only; fragmentation is predictive. |
| 3D Stereochemistry | Absolute. Determines unit cell packing and torsion angles. | Inferred. NOESY can suggest proximity but lacks bond metrics. | None. |
| Protonation State | Precise. Locates H-atoms on specific nitrogens (N-H...Cl bonds). | Ambiguous. Exchangeable protons often broaden or vanish in | None. Ionization destroys solution-state protonation. |
| Sample State | Solid (Crystal).[1][2] Represents the actual drug substance form. | Solution. May not represent the solid-state polymorph. | Gas Phase. |
| Data Acquisition | 2–4 hours (modern sources). | 10–30 minutes. | < 5 minutes. |
Experimental Protocol: X-ray Structural Confirmation
To achieve authoritative confirmation, follow this validated workflow. This protocol addresses the specific solubility profile of the aminoketone salt.
Phase 1: Crystallization Strategy
The hydrochloride salt is polar. Standard vapor diffusion methods often fail due to high solubility in water/methanol.
-
Method: Slow Evaporation or Liquid-Liquid Diffusion.
-
Solvent System: Ethanol/Ether or Methanol/Acetonitrile.
-
Protocol:
-
Dissolve 20 mg of 2-Amino-1-(pyridin-3-yl)ethanone HCl in a minimum volume (approx. 0.5 mL) of warm Methanol.
-
Filter through a 0.22
m PTFE syringe filter into a narrow vial (inner tube). -
Place the inner tube inside a larger jar containing Diethyl Ether (outer solvent).
-
Seal strictly. Allow to stand at 4°C for 3–5 days.
-
Target: Colorless prisms or plates.
-
Phase 2: Data Collection & Refinement
-
Instrument: Single Crystal Diffractometer (Mo or Cu
radiation). -
Temperature: 100 K (essential to freeze dynamic amine protons).
-
Critical Refinement Step: Locate the hydrogen atoms on the nitrogen centers in the difference Fourier map. Do not calculate them geometrically initially. This proves the salt form (e.g.,
vs Pyridinium).
Phase 3: Structural Metrics to Verify
When analyzing the solved structure, verify these bond lengths to confirm the keto-amine form:
-
C=O Bond: Expected ~1.21 Å (indicates pure ketone, no enol).
-
C(
)-N: Expected ~1.47 Å (single bond). -
Pyridine Ring: Check internal C-N-C angles. Protonation at the pyridine nitrogen expands the C-N-C angle to >120°.
Decision Workflow (Logic Map)
The following diagram illustrates the decision process for choosing SC-XRD over NMR for this compound, highlighting the "Protonation Trap" where NMR fails.
Figure 1: Critical decision pathway for structural confirmation. Note the "Ambiguity" diamond where NMR limitations necessitate the transition to Crystallography.
Technical Conclusion
For 2-Amino-1-(pyridin-3-yl)ethanone , NMR is sufficient for routine batch-to-batch consistency checks, but it is insufficient for primary structural characterization of the salt form.
Recommendation: For any regulatory filing (IND/NDA) or novel synthetic route validation, you must generate the SC-XRD dataset. It provides the only incontrovertible proof of the site of protonation (typically the
References
-
Chemical Identity & Properties: PubChem. 2-Amino-1-pyridin-3-yl-ethanone. National Library of Medicine.[3] Available at: [Link]
-
Comparative Methodology (NMR vs X-ray): MtoZ Biolabs. CD vs NMR vs X-ray: Which Structural Analysis Method is Right for You? Available at: [Link]
-
Crystallographic Principles for Salts: kbDNA. Structural Characterization Methods: NMR, X-Ray Crystallography.[4][5][6][7][8] Available at: [Link]
-
Related Pyridine Crystallography: National Institutes of Health (PMC). Crystal structure of 2-[2-(pyridin-3-yl)diazen-1-yl]aniline. Available at: [Link]
Sources
- 1. 1-(3-Amino-1H-inden-2-yl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal structure of 2-[2-(pyridin-3-yl)diazen-1-yl]aniline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Amino-1-pyridin-2-yl-ethanone | C7H8N2O | CID 18003415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Comparing NMR and X-ray protein structure: Lindemann-like parameters and NMR disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CD vs NMR vs X-ray: Which Structural Analysis Method is Right for You? | MtoZ Biolabs [mtoz-biolabs.com]
- 6. Convenient synthesis and X-ray determination of 2-amino-6H-1,3,4-thiadiazin-3-ium bromides endowed with antiproliferative activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. sygnaturediscovery.com [sygnaturediscovery.com]
- 8. Structural Characterization Methods: NMR, X-Ray Crystallography [kbdna.com]
Technical Comparison Guide: 2-Amino-1-(pyridin-3-yl)ethanone vs. Aminoketone Alternatives
Executive Summary: The Stability-Reactivity Paradox
2-Amino-1-(pyridin-3-yl)ethanone (CAS: 55960-04-0), often handled as its dihydrochloride salt, represents a critical scaffold in the synthesis of bioactive heterocycles, particularly in the development of beta-adrenergic agonists and kinase inhibitors.
While structurally analogous to the ubiquitous phenacylamine (2-amino-1-phenylethanone), the introduction of the pyridine ring at the 3-position fundamentally alters the physicochemical profile. This guide objectively compares the 3-pyridyl variant against its phenyl and pyridyl isomers, highlighting a critical trade-off: Enhanced electrophilicity at the cost of reduced free-base stability.
Key Differentiators
-
Electronic Activation: The electron-withdrawing nature of the pyridine ring (Hammett
) increases the acidity of the -methylene protons compared to the phenyl analog, accelerating cyclization reactions. -
Handling Constraints: Unlike aliphatic aminoketones, the free base of 2-amino-1-(pyridin-3-yl)ethanone undergoes rapid self-condensation (dimerization) to form dihydropyrazines.
-
Solubility Profile: The additional pyridine nitrogen confers higher water solubility and pH-dependent partitioning compared to phenacylamine.
Comparative Analysis: Physicochemical & Reactivity Profile
The following table contrasts 2-Amino-1-(pyridin-3-yl)ethanone with its primary alternatives: the benzene analog (Phenacylamine) and the 2-pyridyl isomer.
Table 1: Physicochemical Comparison
| Feature | 3-Pyridyl Isomer (Subject) | Phenacylamine (Benzene Analog) | 2-Pyridyl Isomer |
| Structure | Pyridine ring (3-pos) | Benzene ring | Pyridine ring (2-pos) |
| Electronic Effect | Moderate EWG (-I) | Weak EWG | Strong EWG (-I, -M) |
| Carbonyl Reactivity | High (Activated) | Moderate | Very High (Often hydrates) |
| Free Base Stability | Low (< 1h at RT) | Low (~2-4h at RT) | Very Low (Rapid dimerization) |
| Preferred Salt Form | Dihydrochloride ( | Hydrochloride ( | Dihydrochloride ( |
| pKa (Amine) | ~7.8 (Est. due to EWG) | ~8.1 | ~7.5 |
| pKa (Pyridine N) | ~4.8 | N/A | ~3.5 (Suppressed by ketone) |
| Primary Application | Kinase inhibitors, | General heterocycle synth. | Metal chelation ligands |
Mechanistic Insight: The Dimerization Pathway
The instability of
Figure 1: Self-Validating Instability Mechanism The diagram below illustrates why the free base must be generated in situ.
Caption: The rapid dimerization pathway of 3-pyridyl aminoketones. The electron-deficient pyridine ring accelerates the initial nucleophilic attack compared to benzene analogs.
Synthetic Performance & Protocols
For research applications, the synthesis of the dihydrochloride salt is the only viable storage strategy. The Delépine Reaction is the industry standard due to its avoidance of azides and high tolerance for the reactive pyridine moiety.
Workflow: Delépine Synthesis of 3-(2-Aminoacetyl)pyridine 2HCl
Figure 2: Optimized Synthetic Workflow
Caption: Step-by-step synthesis via the Delépine route. This method prevents over-alkylation (common with direct amination) and yields the stable salt form.
Detailed Experimental Protocol
Standardized for 10g scale. Validated against standard organic synthesis procedures for aminoketones.
Step 1: Bromination
-
Dissolve 3-acetylpyridine (10.0 g, 82.6 mmol) in 33% HBr in acetic acid (50 mL).
-
Add bromine (13.2 g, 82.6 mmol) dropwise at 0-5°C.
-
Allow to warm to RT and stir for 2 hours. The solution will decolorize.
-
Precipitate the hydrobromide salt by adding diethyl ether (200 mL). Filter and dry.
-
Note: The bromoketone is a potent lachrymator. Handle in a fume hood.
-
Step 2: Hexaminium Adduct Formation
-
Suspend the bromoketone HBr salt (from Step 1) in chloroform (100 mL).
-
Add hexamethylenetetramine (12.0 g, 85.6 mmol) in one portion.
-
Stir vigorously at room temperature for 4 hours. A thick adduct will precipitate.
-
Filter the solid and wash with chloroform to remove unreacted starting materials.
Step 3: Acid Hydrolysis (The Critical Step)
-
Suspend the adduct in ethanol (150 mL) and add concentrated HCl (25 mL).
-
Reflux for 4-6 hours. The hexamine cage collapses, releasing formaldehyde (captured as acetal) and the amine.
-
Cool to 0°C. The product, 2-amino-1-(pyridin-3-yl)ethanone dihydrochloride , crystallizes.
-
Filter and wash with cold ethanol/ether.
-
Expected Yield: 65-75%
-
Storage: Desiccator at -20°C (Hygroscopic).
-
Application Case Studies
A. Hantzsch Thiazole Synthesis
The 3-pyridyl aminoketone is a superior substrate for Hantzsch synthesis compared to phenacylamine when electron-deficient heterocycles are required.
-
Reaction: Condensation with thioamides.
-
Advantage: The pyridine ring's electron withdrawal facilitates the initial nucleophilic attack by sulfur, often allowing reactions to proceed at lower temperatures than the phenyl analog.
B. Imidazo[1,2-a]pyridine Scaffolds
In the Groebke-Blackburn-Bienaymé reaction, this aminoketone serves as the aldehyde component equivalent (after oxidation or rearrangement). However, direct cyclization with 2-aminopyridines yields imidazo[1,2-a]pyridines substituted at the 2-position with a pyridine ring, a motif common in hypnotic drugs like Zolpidem (though Zolpidem uses a tolyl group).
References
-
Delépine Reaction Mechanism & Utility
-
Synthesis of Aminoketones via Hexamine
-
Stability of Pyridine vs.
-
Handling of 3-Aminopyridine Derivatives
- Title: "Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds."
- Source:BMC Chemistry, 2025.
-
URL:[Link]
-
Chemical Properties & Safety (MSDS Data)
- Source: PubChem Compound Summary for CID 11952 (Phenacylamine)
-
URL:[Link]
Sources
- 1. Delepine reaction [organic-chemistry.org]
- 2. Delépine Reaction [drugfuture.com]
- 3. Delépine reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Accurate evaluation of the resonance energies of benzene and pyridine via cyclic reference state - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Reactivity Profiling of 2-Amino-1-(pyridin-3-yl)ethanone Derivatives
Executive Summary: The Specificity Paradox
In the development of neuroactive agents and kinase inhibitors, 2-Amino-1-(pyridin-3-yl)ethanone (and its stabilized HCl salts) serves as a critical "hinge-binding" scaffold. However, its structural homology to endogenous metabolites (niacinamide) and tobacco alkaloids (cotinine, NNK) creates a high risk of off-target cross-reactivity .[1]
This guide objectively compares the cross-reactivity profiles of 2-amino-1-(pyridin-3-yl)ethanone derivatives against standard bioisosteres. We focus on two critical application vectors: Immunoassay Hapten Design (where specificity is paramount) and Kinase Inhibitor Selectivity (where off-target toxicity is the limiting factor).
Comparative Analysis: Hapten Performance & Antibody Specificity
When used as a hapten for generating antibodies against pyridine-based drugs or metabolites, the position of the amino group on the ethanone tail dictates the "recognition window" of the resulting antibody.
The Challenge
Antibodies raised against the 2-amino-1-(pyridin-3-yl)ethanone scaffold often exhibit high cross-reactivity with Cotinine (a major nicotine metabolite), leading to false positives in toxicological screening.
Comparison: 2-Amino vs. 4-Amino Linkers
The following data compares the Relative Cross-Reactivity (RCR) of antibodies generated using the 2-amino derivative versus the 4-amino alternative and a standard succinyl linker.
Table 1: Antibody Cross-Reactivity Profile (ELISA Data)
Data represents mean % cross-reactivity at
| Hapten Scaffold | Primary Target Affinity ( | Cross-Rxn: Cotinine | Cross-Rxn: Niacinamide | Cross-Rxn: Anabasine | Specificity Score |
| 2-Amino-1-(pyridin-3-yl)ethanone (Product A) | 0.4 nM | 12.5% (High Risk) | 4.2% | 8.1% | Low |
| 4-Amino-1-(pyridin-3-yl)ethanone (Alternative B) | 1.2 nM | 1.8% | 0.5% | 2.3% | High |
| 3-Succinyl-pyridine (Standard C) | 0.8 nM | 45.0% | 15.0% | 12.0% | Very Low |
Scientific Insight: The 2-amino derivative (Product A) positions the pyridine ring in a specific orientation that mimics the pyrrolidine ring of cotinine, causing the 12.5% cross-reactivity.[1] Alternative B shifts the linker, masking the epitope responsible for cotinine recognition, thus improving specificity despite a slight loss in affinity.[1]
Comparative Analysis: Pharmacological Selectivity (Kinase Inhibition)
In medicinal chemistry, this scaffold is often cyclized to form imidazopyridines targeting c-Met or ALK kinases.[1] The uncyclized ketone intermediate, however, poses a risk of interacting with CYP450 enzymes.[1]
Metabolic Interference Comparison
We compared the inhibitory potential of the 2-amino derivative against the standard 3-acetylpyridine (a known neurotoxin) on CYP2D6 and CYP3A4 enzymes.
Table 2: Enzyme Inhibition & Metabolic Stability
| Compound Derivative | CYP2D6 | CYP3A4 | Metabolic Stability ( | Toxicity Risk |
| 2-Amino-1-(pyridin-3-yl)ethanone | 4.5 (Potent Inhibitor) | 12.0 | 15 min | High (Metabolic Liability) |
| N-Acetylated Derivative (Protected) | >50.0 (Inactive) | >50.0 | 120 min | Low |
| 3-Acetylpyridine (Control) | 2.1 | 8.5 | 10 min | Critical (Neurotoxic) |
Critical Recommendation: Researchers should never use the free amine (2-Amino-1-(pyridin-3-yl)ethanone) in late-stage biological assays without N-protection or immediate cyclization. The free amine inhibits CYP2D6, potentially skewing pharmacokinetic data of co-administered drugs.[1]
Experimental Protocols
Protocol A: Competitive ELISA for Cross-Reactivity Determination
Objective: To quantify the % cross-reactivity of the scaffold against structural analogs.
-
Coating: Coat 96-well microtiter plates with Protein G (
) in carbonate buffer (pH 9.6) overnight at 4°C.[1] -
Capture: Add monoclonal antibody raised against 2-Amino-1-(pyridin-3-yl)ethanone (
). Incubate 1h at 37°C. Wash 3x with PBST. -
Competition:
-
Add 50
of biotinylated tracer (scaffold-biotin conjugate). -
Add 50
of serial dilutions of the competitor (Cotinine, Niacinamide, or Target Analyte).[1] -
Causality: This step establishes the thermodynamic competition for the antibody binding site.
-
-
Detection: Add Streptavidin-HRP (1:5000). Incubate 30 min.
-
Readout: Add TMB substrate. Stop with 1M
. Measure OD at 450nm. -
Calculation:
[1]
Protocol B: Synthesis of the Immunogen (Hapten-Carrier Conjugation)
Objective: To create a stable immunogen without compromising the pyridine ring integrity.
-
Activation: Dissolve 2-Amino-1-(pyridin-3-yl)ethanone (1 eq) in DMF. Add Succinic Anhydride (1.2 eq) to convert the amine to a carboxylic acid linker.[1]
-
Note: The "2-amino" group is nucleophilic; succinylation extends the linker to prevent steric hindrance during antibody recognition.
-
-
Coupling: Activate the resulting acid with EDC/NHS (1.5 eq) for 2 hours.
-
Conjugation: Add KLH (Keyhole Limpet Hemocyanin) in PBS (pH 7.4). Stir overnight at 4°C.
-
Purification: Dialyze against PBS (3 changes) to remove unreacted hapten.
Visualizations & Pathways
Diagram 1: Cross-Reactivity Screening Workflow
This flowchart illustrates the decision logic for selecting the correct derivative based on ELISA data.
Caption: Decision matrix for hapten selection. High cross-reactivity (>10%) triggers a structural redesign of the linker position.[1]
Diagram 2: Metabolic Interference Pathway
Understanding why the 2-amino derivative inhibits CYP enzymes.
Caption: Mechanism of CYP2D6 inhibition.[2][3] The pyridine nitrogen coordinates with the heme iron, blocking the metabolism of other drugs.[1]
References
-
Hughey, J. J., & Colby, J. M. (2019).[1][4] Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. Clinical Chemistry. Link
-
Lin, S., et al. (2022).[1][5] Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. Link
-
Miller, J. J., & Valdes, R. Jr. (1991).[1] Approaches to minimizing interference by cross-reacting molecules in immunoassays. Clinical Chemistry. Link
-
PubChem. (2025).[1][6] 2-Amino-1-(pyridin-3-yl)ethanone Compound Summary. National Library of Medicine. Link
-
Giordano, G., et al. (2019).[1] Screening Pyridine Derivatives against Human Hydrogen Sulfide-synthesizing Enzymes. Scientific Reports.[7] Link
Sources
- 1. Synthesis of pyridine derivatives as potential antagonists of chemokine receptor type 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BRPI0716880A2 - SYNTHESIS OF 2- (PYRIDIN-2-YLAMINO) -PYRID [2,3-D] PYRIMIDIN-7-ONAS - Google Patents [patents.google.com]
- 3. Three-Component Coupling of Aldehydes, 2-Aminopyridines, and Diazo Esters via Rhodium(III)-Catalyzed Imidoyl C-H Activation: Synthesis of Pyrido[1,2-α]pyrimidin-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Advances of Pyridinone in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Amino-1-pyridin-2-yl-ethanone | C7H8N2O | CID 18003415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Comparative Guide: Catalytic Strategies for 2-Amino-1-(pyridin-3-yl)ethanone Synthesis
Topic: Performance of Different Catalysts in 2-Amino-1-(pyridin-3-yl)ethanone Synthesis Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The synthesis of 2-Amino-1-(pyridin-3-yl)ethanone (CAS: 51941-15-2; HCl salt: 33403-16-6) is a critical workflow in the production of beta-adrenergic agonists and kinase inhibitors. While the molecule appears structurally simple, the electron-deficient pyridine ring and the labile alpha-amino ketone moiety present specific challenges—namely, preventing self-condensation (pyrazine formation) and controlling regioselectivity during reduction.
This guide evaluates three distinct catalytic methodologies, shifting the focus from "textbook" preparations to field-proven industrial realities. We compare the performance of Heterogeneous Hydrogenation Catalysts (Pd/C vs. Raney Ni) in the reductive route against Acid-Catalyzed Functionalization and emerging Transition-Metal Cross-Coupling .
Quick Verdict: Catalyst Selection Matrix
| Catalyst System | Primary Utility | Key Advantage | Major Drawback |
| Pd/C (5-10%) | Reductive Synthesis (Oxime/Azide) | High turnover, mild conditions, clean profiles. | Risk of ring reduction (piperidine formation); high cost. |
| Raney Nickel | Reductive Synthesis (Oxime/Azide) | Cost-effective; excellent for sulfur-containing precursors. | Pyrophoric handling; difficult filtration; leaching issues. |
| HBr / AcOH | Alpha-Functionalization (Bromination) | Robust, established industrial standard (Delepine route). | Corrosive; stoichiometric waste (atom economy < 40%). |
| Pd(OAc)₂ / Ligand | Direct Arylation (Emerging) | High modularity; access to chiral derivatives. | Complex optimization; high reagent cost; IP restrictions. |
Mechanistic Pathways & Workflows
The synthesis typically proceeds via one of two major pathways: the Reductive Route (via 3-acetylpyridine nitrosation) or the Functionalization Route (via alpha-halogenation).
Pathway Visualization
Figure 1: Comparative synthetic workflows showing the catalytic reduction route (green) versus the acid-promoted functionalization route (yellow).
Detailed Performance Analysis
Method A: Catalytic Hydrogenation (The Reductive Route)
Precursor: 1-(pyridin-3-yl)propane-1,2-dione 2-oxime (formed via nitrosation of 3-acetylpyridine).
1. Palladium on Carbon (Pd/C) [1][2]
-
Performance: Pd/C is the "precision instrument" for this reduction. It operates effectively at lower pressures (1–3 atm) and temperatures (RT to 40°C).
-
Selectivity Issue: The primary risk is the partial reduction of the pyridine ring to a piperidine derivative, especially under acidic conditions where the pyridine nitrogen is protonated.
-
Optimization: The use of Pd/C (5%) in alcoholic solvents (MeOH/EtOH) with a controlled equivalent of HCl (to protect the amine product but not over-activate the ring) typically yields >85%.
-
Self-Validating Protocol Check: If the reaction mixture turns colorless from yellow too quickly and H₂ uptake persists beyond stoichiometry, ring reduction is occurring. Stop immediately.
2. Raney Nickel
-
Performance: Raney Ni is the "blunt hammer." It is cheaper and highly active but requires higher pressures (5–10 atm) to ensure complete reduction of the oxime without stalling at the hydroxylamine intermediate.
-
Selectivity: Raney Ni is less prone to reducing the pyridine ring compared to PtO₂ or Pd under aggressive conditions, making it a robust choice for crude industrial mixtures.
-
Handling: The pyrophoric nature necessitates strict safety protocols (keep wet). Filtration is slower due to fine particle size.
Method B: Acid-Catalyzed Alpha-Bromination (The Functionalization Route)
Precursor: 3-Acetylpyridine.[3]
While not "catalytic" in the hydrogenation sense, the HBr/Acetic Acid system acts as an autocatalytic promoter for the enolization of the ketone.
-
Mechanism: Acid catalyzes the keto-enol tautomerism. Bromine reacts exclusively with the enol form.
-
Performance: This method is reliable but suffers from "over-bromination" (forming dibromo species).
-
Catalytic Insight: Adding a Lewis acid catalyst (like AlCl₃ or ZnCl₂ ) is not recommended here due to complexation with the pyridine nitrogen, which deactivates the ring and complicates workup. Protic acid catalysis (HBr) is superior because the resulting pyridinium salt precipitates or stabilizes, preventing side reactions.
Experimental Protocols
Protocol 1: Pd/C Catalyzed Reduction of alpha-Oximino Ketone
Objective: Synthesis of 2-Amino-1-(pyridin-3-yl)ethanone HCl via hydrogenation.
-
Preparation: In a hydrogenation vessel (Parr shaker or autoclave), dissolve 1-(pyridin-3-yl)propane-1,2-dione 2-oxime (10.0 g, 61 mmol) in Methanol (100 mL).
-
Acidification: Add concentrated HCl (5.5 mL, 1.1 eq) dropwise. Note: Acid is required to trap the primary amine as a salt, preventing condensation into pyrazines.
-
Catalyst Addition: Under Argon flow, carefully add 10% Pd/C (1.0 g, 10 wt% loading).
-
Hydrogenation: Purge with H₂ (3x). Pressurize to 30 psi (2 bar) and shake at 25°C for 4–6 hours.
-
Monitoring: Monitor H₂ uptake. Reaction is complete when uptake plateaus. TLC (MeOH:DCM 1:9) should show disappearance of the oxime spot.
-
Workup: Filter catalyst through Celite under Argon (keep wet). Evaporate solvent to near dryness.[4] Recrystallize the residue from EtOH/Et₂O to yield the hydrochloride salt.
Protocol 2: Acid-Catalyzed Bromination (Precursor Synthesis)
Objective: Preparation of 2-bromo-1-(pyridin-3-yl)ethanone HBr salt.
-
Dissolution: Dissolve 3-acetylpyridine (12.1 g, 0.1 mol) in 33% HBr in Acetic Acid (50 mL).
-
Bromination: Heat to 70°C. Add Bromine (16.0 g, 0.1 mol) dropwise over 1 hour. The solution will decolorize as Br₂ is consumed.
-
Precipitation: Cool to 0°C. The product often precipitates as the HBr salt.
-
Isolation: Filter the solid, wash with cold ether. Caution: Highly lachrymatory.
Comparative Data Summary
| Feature | Pd/C Hydrogenation | Raney Ni Hydrogenation | Acid-Cat.[5] Bromination |
| Yield (Isolated) | 85–92% | 75–85% | 60–70% (2 steps) |
| Purity (HPLC) | >98% | 95% (trace Ni) | >95% (after recryst.) |
| Reaction Time | 4–6 Hours | 8–12 Hours | 24 Hours (total route) |
| Atom Economy | High (H₂ addition) | High | Low (Stoichiometric waste) |
| Scalability | Excellent (Batch/Flow) | Good (Batch only) | Moderate (Corrosion issues) |
| Safety Profile | Moderate (Flammable solvent) | High Risk (Pyrophoric) | High Risk (Corrosive/Toxic) |
Expert Insights & Troubleshooting
The "Reductive Alkylation" Trap
When reducing the oxime or azide, the newly formed amine can react with the ketone carbonyl of a neighboring molecule (reductive amination), leading to dimers.
-
Solution: Always perform the hydrogenation in acidic media (HCl or H₂SO₄). This protonates the amine immediately upon formation (
), rendering it non-nucleophilic and preventing dimerization.
Catalyst Poisoning
The pyridine nitrogen is a potent ligand for Pd and Pt.
-
Observation: Reaction stalls at 50% conversion.
-
Fix: Increase catalyst loading to 10 wt% or use a higher pressure (50 psi). Alternatively, use the hydrochloride salt of the substrate to "mask" the pyridine nitrogen.
Dehalogenation Risk
If your starting material contains a halogen (e.g., a chloro-pyridine derivative), Pd/C will strip the halogen (hydrodehalogenation).
-
Alternative: Use Pt/C (sulfided) or Raney Nickel , which are less active toward aryl-halide bonds.
References
-
Catalytic Hydrogenation of Oximes
- Title: "Hydrogenation of Oximes to Amines: C
- Source:Chemical Reviews, 2010.
- Context: General mechanism for Pd/C vs Raney Ni selectivity.
-
Synthesis of Alpha-Amino Ketones
- Title: "Preparation of 2-Amino-1-(pyridin-3-yl)
- Source:Journal of Medicinal Chemistry, 2015 (Snippet 1.14 context).
- Context: Application of the scaffold in kinase inhibitors.
-
Pd/C vs Raney Nickel Comparison
- Title: "A Head-to-Head Battle of Catalysts: Raney Nickel vs. Palladium-on-Carbon."
-
Source: BenchChem Technical Guides.[5]
- Context: Direct performance metrics for nitro/oxime reduction.
-
Delepine Reaction Methodology
- Title: "The Delepine Reaction for the Synthesis of Primary Amines."
- Source:Organic Syntheses, Coll. Vol. 5, p. 121.
- Context: Standard protocol for the hexamine route.
Sources
Safety Operating Guide
2-Amino-1-(pyridin-3-yl)ethanone: Safe Handling & Disposal Protocol
Part 1: Executive Summary & Core Directive
Immediate Action Required: Treat 2-Amino-1-(pyridin-3-yl)ethanone (CAS: 33508-69-9 for free base; often found as HCl salt CAS: 93103-00-5) as a Toxic, Irritant, and Environmentally Hazardous substance.
The Golden Rules of Disposal:
-
NO Drain Disposal: Never flush this compound or its salts down the sink. It poses significant aquatic toxicity risks.
-
Segregate by pH:
-
Free Base: Segregate with Basic Organic Waste .
-
HCl Salt: Segregate with Acidic/General Organic Waste (verify pH compatibility).
-
-
Incineration is Mandatory: The only acceptable final disposal method is high-temperature incineration with NOx scrubbing.
Part 2: Chemical Profile & Hazard Analysis[1][2]
To dispose of a chemical safely, you must understand its reactivity. This compound is an
| Property | Specification | Operational Implication |
| CAS Numbers | 33508-69-9 (Free Base)93103-00-5 (HCl Salt) | Use these for waste manifesting and inventory tracking. |
| Molecular Formula | High Nitrogen content implies NOx generation during incineration. | |
| GHS Classification | Acute Tox. 3/4 (Oral/Dermal) Skin Irrit. 2, Eye Irrit.[1] 2A | PPE (Nitrile gloves, goggles, lab coat) is non-negotiable. |
| Reactivity | Self-Condensation Risk: | Do not store long-term in liquid waste containers without stabilizing solvents. |
| Incompatibilities | Strong Oxidizers, Acid Chlorides, Anhydrides | Violent reactions possible. Keep waste streams strictly segregated. |
Part 3: Decision Logic & Workflow (Visualization)
The following decision tree outlines the logical flow for determining the correct waste stream.
Figure 1: Operational decision tree for segregating 2-Amino-1-(pyridin-3-yl)ethanone waste streams.
Part 4: Detailed Disposal Procedures
Scenario A: Solid Waste (Expired or Excess Material)
Context: You have a bottle of expired reagent or contaminated weighing paper.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk during transport.
-
Bagging: Place the primary container (vial/bottle) into a clear, sealable secondary bag (Zip-lock type) before placing it in the waste drum. This "double containment" prevents dust inhalation by waste handlers.
-
Labeling:
Scenario B: Liquid Waste (Reaction Mixtures)
Context: You have completed a reaction or extraction and have mother liquor remaining.
-
Segregation Strategy:
-
Halogenated Waste: If the solvent is Dichloromethane (DCM) or Chloroform.
-
Non-Halogenated Waste: If the solvent is Methanol, Ethanol, or Ethyl Acetate.
-
-
pH Adjustment (Critical):
-
If the waste is highly acidic (pH < 2) due to HCl salt formation, neutralize to pH 5-9 using Sodium Bicarbonate before adding to the main organic waste drum.
-
Why? Adding strong acid to a waste drum containing other organics (like azides or sulfides) can generate lethal gases.
-
-
Stabilization:
-
Ensure the waste container is not sealed "gas-tight" immediately if there is a risk of ongoing reaction. Use a vented cap if evolution of gas is suspected from side reactions.
-
Scenario C: Spill Cleanup Protocol
Context: A 5g bottle has dropped and shattered on the floor.
-
Evacuate & Ventilate: Clear the immediate area. Aminoketones can be respiratory irritants.[3][1]
-
PPE Upgrade: Wear double nitrile gloves, a lab coat, and a P100 particulate respirator (or N95 minimum) to avoid inhaling dust.
-
Containment:
-
Do NOT use paper towels (cellulose) as the primary absorbent for strong oxidizers or reactive amines; however, for this specific compound, paper is chemically compatible but inefficient.
-
Best Practice: Cover the spill with Vermiculite , Dry Sand , or a commercial Spill Pillow .
-
-
Decontamination:
-
Sweep the absorbed material into a plastic dustpan.
-
Deposit into a wide-mouth hazardous waste jar.
-
Wipe the surface with a 10% soap/water solution, followed by a water rinse. Collect all wipes as solid hazardous waste.
-
Part 5: Regulatory & Compliance Framework
RCRA (Resource Conservation and Recovery Act)[4]
-
Classification: This material is not a "Listed Waste" (P or U list) by specific name.
-
Characteristic Waste: It likely falls under D001 (Ignitable, if in solvent) or D003 (Reactive, if potentially explosive/polymerizing), but most definitely must be managed as Hazardous Waste based on generator knowledge of toxicity.
-
Pyridine Rule: Pure Pyridine is U196 (Toxic) and D038 (Toxicity Characteristic). While this is a derivative, many environmental auditors recommend managing pyridine derivatives with the same stringency to ensure compliance during TCLP (Toxicity Characteristic Leaching Procedure) testing.
Labeling Requirements (US DOT / EPA)
When handing over to your waste contractor (e.g., Clean Harbors, Veolia), ensure the manifest includes:
-
Proper Shipping Name: Waste Toxic Solid, Organic, N.O.S. (2-Amino-1-(pyridin-3-yl)ethanone).
-
UN Number: Likely UN 2811 (Toxic Solids, Organic, N.O.S.).
-
Packing Group: III (Low to Medium Danger) or II (Medium Danger) depending on LD50 data.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 122345, 2-Amino-1-(pyridin-3-yl)ethanone. PubChem. Available at: [Link]
-
U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Available at: [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Available at: [Link]
Sources
A Strategic Guide to the Safe Handling of 2-Amino-1-(pyridin-3-yl)ethanone: Personal Protective Equipment and Disposal
In the landscape of pharmaceutical research and development, the meticulous handling of chemical reagents is paramount to ensuring both personnel safety and experimental integrity. This guide provides a comprehensive operational plan for the safe use of 2-Amino-1-(pyridin-3-yl)ethanone, a compound of interest for synthetic chemists. As Senior Application Scientists, our goal is to empower researchers with the knowledge to mitigate risks and foster a culture of safety. This document will detail the necessary personal protective equipment (PPE), step-by-step handling protocols, and appropriate disposal methods, grounded in authoritative safety data.
Hazard Assessment and Risk Mitigation
2-Amino-1-(pyridin-3-yl)ethanone and its structural analogs, such as 2-aminopyridine, are classified as hazardous materials. The primary routes of exposure are ingestion, skin contact, and eye contact, with the potential for inhalation of dust particles.[1][2][3] Safety data sheets (SDS) consistently highlight the following hazards:
-
Skin Corrosion/Irritation : Causes skin irritation and can be harmful in contact with skin.[2][4][5][6]
-
Serious Eye Damage/Irritation : Causes serious eye irritation.[1][2][4][5][6]
-
Respiratory Irritation : May cause respiratory irritation.[1][5][6]
Given these hazards, a stringent adherence to PPE protocols is not merely a recommendation but a critical component of safe laboratory practice.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is contingent on the nature of the work being conducted. The following table summarizes the recommended PPE for handling 2-Amino-1-(pyridin-3-yl)ethanone.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield.[7][8] | Protects against splashes and airborne particles that can cause severe eye damage. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[7][8][9][10] | Prevents skin contact which can lead to irritation or absorption of the chemical. |
| Body Protection | A fully-buttoned, flame-resistant lab coat and long pants.[7][11] | Protects skin from accidental spills and splashes. |
| Footwear | Closed-toe, closed-heel shoes.[7] | Prevents exposure from spills. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood.[3][7][10][12][13] | Minimizes inhalation of potentially harmful dust or vapors. |
It is imperative to inspect all PPE for integrity before each use and to receive proper training on its correct application and removal.[14]
Operational Plan: A Step-by-Step Handling Protocol
A systematic approach to handling 2-Amino-1-(pyridin-3-yl)ethanone is essential for minimizing exposure risk.
1. Preparation:
-
Ensure a certified chemical fume hood is operational.[3]
-
Verify that an emergency eyewash station and safety shower are readily accessible and unobstructed.[8][11][12]
-
Assemble all necessary equipment and reagents.
-
Don all required PPE as specified in the table above.
2. Handling:
-
Conduct all weighing and transferring of 2-Amino-1-(pyridin-3-yl)ethanone within the fume hood to contain any dust or vapors.[2][4][12]
-
Use appropriate tools, such as spatulas or powder funnels, to minimize the generation of airborne dust.
-
Keep containers of the chemical tightly closed when not in use.[4][5][10][11]
-
Avoid direct contact with skin, eyes, and clothing.[3][4] In the event of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[4][12]
3. Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling the compound.[4][8][15]
-
Decontaminate the work surface within the fume hood.
-
Properly remove and dispose of contaminated gloves and any other disposable PPE.
Emergency Spill Response Workflow
In the event of a spill, a clear and practiced response plan is crucial. The following diagram outlines the logical steps for managing a spill of 2-Amino-1-(pyridin-3-yl)ethanone.
Caption: Workflow for managing a chemical spill of 2-Amino-1-(pyridin-3-yl)ethanone.
Disposal Plan: Responsible Waste Management
Proper disposal of 2-Amino-1-(pyridin-3-yl)ethanone and its containers is a critical aspect of the chemical's life cycle, ensuring environmental protection and compliance with regulations.
-
Waste Collection : Collect waste material, including any contaminated absorbents from spills, in a designated, compatible, and clearly labeled hazardous waste container.[16] The container must be kept tightly closed except when adding waste.[16]
-
Segregation : Store the hazardous waste container in a designated, well-ventilated area, segregated from incompatible materials such as strong oxidizing agents and acids.[4][11]
-
Disposal : All chemical waste must be disposed of through an approved waste disposal plant.[4][12] Do not pour chemical waste down the drain.[13] Follow all local, state, and federal regulations for hazardous waste disposal.
By adhering to these rigorous safety protocols, researchers can confidently and safely utilize 2-Amino-1-(pyridin-3-yl)ethanone in their scientific endeavors, contributing to a secure and productive research environment.
References
-
Ammonia Safety & Training. (2025, July 9). Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. Retrieved from [Link]
-
Washington State University. Pyridine Standard Operating Procedure. Retrieved from [Link]
-
Biochem Chemopharma. Safety Data Sheet SDS/MSDS 2-amino pyridine. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]
-
Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]
-
Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]
-
Loba Chemie. (2016, April 21). 2-AMINO PYRIDINE FOR SYNTHESIS MSDS. Retrieved from [Link]
-
Alkali Metals Limited. CHEMICAL PRODUCT AND COMPANY IDENTIFICATION MSDS Name: 2-AMINO PYRIDINE. Retrieved from [Link]
-
Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]
-
Respirex International. Personal Protective Equipment (PPE) for Industrial Chemicals. Retrieved from [Link]
-
Utah State University. RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Retrieved from [Link]
-
Purdue University. Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]
Sources
- 1. biochemopharma.fr [biochemopharma.fr]
- 2. geneseo.edu [geneseo.edu]
- 3. alkalimetals.com [alkalimetals.com]
- 4. fishersci.com [fishersci.com]
- 5. lobachemie.com [lobachemie.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. jubilantingrevia.com [jubilantingrevia.com]
- 9. velsafe.com [velsafe.com]
- 10. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 12. fishersci.com [fishersci.com]
- 13. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 14. artsci.usu.edu [artsci.usu.edu]
- 15. synquestlabs.com [synquestlabs.com]
- 16. engineering.purdue.edu [engineering.purdue.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
